2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMAWHSXRDAKZ-BKJHVTENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232816 | |
| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4132-28-9 | |
| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3,4,6-Tetra-O-benzyl-D-glucopyranose melting point and solubility
An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This guide provides a comprehensive overview of the melting point and solubility of this compound, a pivotal intermediate in carbohydrate chemistry and drug development.[1][2][3][4] The information is tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data
The melting point and solubility of this compound are critical parameters for its purification, characterization, and application in synthesis.
Melting Point
This compound is a white to off-white powder or crystalline solid.[1] Its melting point has been reported by various suppliers, with slight variations in the observed range. These values are summarized in the table below.
| Property | Reported Value (°C) | Source(s) |
| Melting Point | 145 - 149 | --INVALID-LINK--[5] |
| Melting Point | 146.0 - 153.0 | --INVALID-LINK--[6] |
| Melting Point | 147 - 154 | --INVALID-LINK--[1] |
| Melting Point | 150 | --INVALID-LINK--[2] |
| Melting Point | 151 - 156 | --INVALID-LINK--, --INVALID-LINK--[7] |
The slight discrepancies in the melting point ranges can be attributed to differences in the purity of the substance and the analytical method used for determination.[8][9]
Solubility
The solubility of this compound is a key consideration for its use in reactions and for its purification.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | --INVALID-LINK--, --INVALID-LINK--[7][10] |
| Chloroform (CHCl₃) | Soluble | --INVALID-LINK--, --INVALID-LINK--[5][7] |
For crystallization purposes, various solvent systems have been suggested for structurally similar compounds, which can serve as a starting point for the purification of this compound. These include mixtures of ethyl acetate and hexane, diisopropyl ether or methyl tert-butyl ether with hexane for removing non-polar impurities, and alcohol-water mixtures for polar impurities.[11] Toluene and 95% ethanol have also been noted as potentially useful crystallization solvents.[11]
Experimental Protocols
Detailed methodologies for determining the melting point and solubility are provided below. These are generalized protocols that can be adapted for this compound.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[8] For a pure substance, this occurs over a narrow range.[9]
Principle: A small, finely powdered sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[12]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[12][13]
-
Capillary tubes (sealed at one end)[12]
-
Mortar and pestle (if the sample is not a fine powder)[8]
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and in the form of a fine powder.[8] If necessary, grind the crystalline solid using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.[12] Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[14]
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.[14]
-
If the approximate melting point is known, heat rapidly to about 20°C below the expected melting point.[14]
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[12][14]
-
Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[12]
-
-
Reporting: The melting point is reported as a range of these two temperatures. For a pure compound, this range is typically narrow (0.5-1°C).[9] An impure sample will exhibit a depressed and broadened melting range.[9][12]
Solubility Determination
Solubility tests are fundamental in characterizing a compound and provide insights into its polarity and potential solvent systems for reactions and purification.[15][16]
Principle: A small, measured amount of the solute is mixed with a specific volume of a solvent, and the extent of dissolution is observed.
Apparatus:
-
Test tubes
-
Spatula
-
Graduated cylinder or pipette
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: Place approximately 10-25 mg of this compound into a clean, dry test tube.[16][17]
-
Solvent Addition: Add about 0.5-1 mL of the chosen solvent (e.g., water, chloroform, ethanol, ethyl acetate, hexane) to the test tube.[16][18]
-
Mixing: Vigorously shake or stir the mixture for a set period, for instance, 60 seconds.[18][19] A vortex mixer can be used for more efficient mixing.
-
Observation: Observe the mixture closely to determine if the solid has completely dissolved.
-
Soluble: The solid completely disappears, forming a clear, homogeneous solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.[19]
-
-
Reporting: The solubility is typically reported qualitatively (e.g., soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL).
Visualizations
The following diagrams illustrate the experimental workflow for determining the physicochemical properties of this compound and its central role as a synthetic intermediate.
Caption: Workflow for the determination of melting point and solubility.
Caption: Role as a synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 4132-28-9 | MT06691 [biosynth.com]
- 3. This compound | 4132-28-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound 4132-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound CAS 6564-72-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. cphi-online.com [cphi-online.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. www1.udel.edu [www1.udel.edu]
- 17. youtube.com [youtube.com]
- 18. scribd.com [scribd.com]
- 19. chem.ws [chem.ws]
An In-depth Technical Guide to the Optical Rotation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optical rotation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a critical intermediate in carbohydrate chemistry and drug development. The specific rotation of this compound is a key parameter for its identification, purity assessment, and stereochemical control in synthetic pathways. This document compiles quantitative data from various sources, outlines a detailed experimental protocol for its measurement, and presents a logical visualization of the stereochemical-property relationship.
Core Concepts in Optical Rotation
Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated as it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the solvent, temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property, calculated using the Biot's law:
[α]λT = α / (l × c)
where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL), depending on the convention.
For this compound, the optical rotation is primarily influenced by the stereochemistry at the anomeric carbon (C1), which gives rise to two diastereomers: the α-anomer and the β-anomer. These anomers have distinct specific rotation values.
Quantitative Data on Optical Rotation
The specific rotation of this compound has been reported by various chemical suppliers and in the literature. The values are influenced by the anomeric composition of the sample and the solvent used for the measurement. The following table summarizes the available data.
| Anomeric Form | Specific Rotation [α] | Solvent | Concentration (c) | Temperature (°C) | Source |
| α/β mixture | +15.5 to +22.0° | Chloroform (CHCl₃) | 1 g/100mL | 20 | Commercial Supplier Data |
| α/β mixture | +49 ± 2° | Dioxane | 2 g/100mL | 20 | Sigma-Aldrich |
| α/β mixture | +47.0 to +51.0° | Dioxane | 2 g/100mL | 20 | MySkinRecipes[1], Tokyo Chemical Industry |
| α-anomer | Not explicitly stated, but used in α-selective reactions | - | - | - | Various synthetic chemistry literature[2] |
| β-anomer | Not explicitly found in searches | - | - | - | - |
Experimental Protocol for Optical Rotation Measurement
The following is a detailed methodology for the determination of the specific rotation of this compound, based on standard polarimetry practices for protected carbohydrates.
1. Instrumentation and Materials:
-
Polarimeter: A calibrated polarimeter with a sodium lamp (589 nm) as the light source.
-
Polarimeter Cell: A 1 dm (100 mm) path length cell.
-
Volumetric Flask: A class A 10.00 mL volumetric flask.
-
Analytical Balance: Capable of measuring to ±0.0001 g.
-
Solvent: HPLC-grade dioxane or chloroform.
-
Sample: this compound of high purity.
2. Procedure:
-
Solution Preparation:
-
Accurately weigh approximately 200 mg (0.200 g) of this compound using an analytical balance.
-
Quantitatively transfer the weighed sample to a 10.00 mL volumetric flask.
-
Dissolve the sample in a small amount of the chosen solvent (dioxane or chloroform).
-
Once fully dissolved, carefully add the solvent up to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution. This results in a concentration (c) of approximately 0.02 g/mL or 2 g/100mL.
-
-
Polarimeter Calibration (Blank Measurement):
-
Fill the polarimeter cell with the pure solvent.
-
Ensure there are no air bubbles in the light path.
-
Place the cell in the polarimeter and record the zero reading. This value should be subtracted from the sample reading.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the filled cell in the polarimeter.
-
Allow the reading to stabilize and record the observed rotation (α).
-
Repeat the measurement several times and calculate the average observed rotation.
-
Record the temperature of the measurement.
-
3. Calculation of Specific Rotation:
-
Use the Biot's law formula to calculate the specific rotation: [α] = α / (l × c).
-
For a concentration of 0.02 g/mL and a path length of 1 dm, the formula simplifies to: [α] = α / (1 × 0.02).
-
Report the final specific rotation value including the temperature, wavelength (D-line), and solvent used (e.g., [α]D20 +50.0° (c 2, dioxane)).
Logical Relationships and Visualization
The optical rotation of this compound is directly dependent on its anomeric configuration. The α and β anomers are diastereomers that epimerize in solution, leading to an equilibrium mixture with a characteristic optical rotation value.
References
Spectroscopic Profile of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of key chemical entities is paramount. This guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial intermediate in carbohydrate chemistry and drug discovery.
This compound is a protected derivative of glucose widely utilized in the synthesis of complex carbohydrates, glycoconjugates, and various bioactive molecules. Its protected hydroxyl groups, with the exception of the anomeric position, allow for selective chemical modifications, making it a versatile building block. In solution, this compound exists as an equilibrium mixture of two anomers, α and β, which can be distinguished by their unique NMR spectral signatures.
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the α and β anomers of this compound, recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.25 | 4.65 | d | 3.5 |
| H-2 | 3.59 | 3.49 | t | 9.5 |
| H-3 | 4.02 | 3.69 | t | 9.0 |
| H-4 | 3.75 | 3.69 | t | 9.0 |
| H-5 | 3.85 | 3.45 | m | |
| H-6a | 3.78 | 3.75 | dd | 11.0, 2.0 |
| H-6b | 3.71 | 3.68 | dd | 11.0, 4.5 |
| -CH₂Ph | 4.45-5.00 | 4.45-5.00 | m | |
| Ar-H | 7.10-7.40 | 7.10-7.40 | m |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) |
| C-1 | 91.1 | 97.8 |
| C-2 | 80.0 | 82.9 |
| C-3 | 82.1 | 84.8 |
| C-4 | 77.8 | 77.9 |
| C-5 | 70.2 | 75.0 |
| C-6 | 68.8 | 69.1 |
| -CH₂Ph | 73.5, 74.9, 75.1, 75.8 | 73.5, 75.0, 75.1, 75.8 |
| Ar-C | 127.7-128.5 | 127.7-128.5 |
| Ar-C (ipso) | 137.9, 138.1, 138.5, 138.6 | 138.0, 138.2, 138.6, 138.9 |
Experimental Protocol
NMR Data Acquisition:
¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Samples were prepared by dissolving approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). All spectra were recorded at a constant temperature of 298 K.
For the ¹H NMR spectra, a standard pulse program was used with a spectral width of 8278 Hz, an acquisition time of 3.98 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were accumulated for each spectrum. For the ¹³C NMR spectra, a proton-decoupled pulse program was employed with a spectral width of 24038 Hz, an acquisition time of 1.36 seconds, and a relaxation delay of 2.0 seconds. Typically, 1024 scans were accumulated to obtain a good signal-to-noise ratio.
Structural Visualization
The chemical structure of this compound is essential for interpreting the NMR data. The following diagram, generated using Graphviz, illustrates the molecular structure.
Caption: Molecular structure of this compound.
function of benzyl protecting groups in glucose chemistry
An In-depth Technical Guide on the Function of Benzyl Protecting Groups in Glucose Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate chemistry, the regioselective manipulation of hydroxyl groups is a paramount challenge. Glucose, a ubiquitous monosaccharide, possesses a polyhydroxylated structure that necessitates the use of protecting groups to achieve selective chemical transformations. Among the arsenal of protective groups, benzyl-based functionalities, including benzyl ethers and benzylidene acetals, have emerged as indispensable tools. Their stability under a wide range of reaction conditions and the reliable methods for their removal make them ideal for multi-step syntheses of complex glycans and glycoconjugates. This technical guide provides a comprehensive overview of the , with a focus on their application in regioselective synthesis, stability, and deprotection strategies.
Core Functions of Benzyl Protecting Groups
Benzyl groups serve two primary functions in glucose chemistry: as "permanent" protecting groups for individual hydroxyls in the form of benzyl ethers (Bn), and as a means to simultaneously protect vicinal diols through the formation of benzylidene acetals.
Benzyl Ethers: The "Permanent" Safeguard
Benzyl ethers are widely regarded as "permanent" protecting groups due to their remarkable stability across a broad spectrum of chemical conditions, including both acidic and basic environments.[1][2] This stability is crucial for multi-step synthetic sequences where other protecting groups need to be selectively removed. The benzyl group is typically introduced under basic conditions and cleaved via catalytic hydrogenation, which offers a mild and efficient deprotection pathway.[1][3]
Benzylidene Acetals: Differentiated Protection of Diols
Benzylidene acetals are formed by the reaction of benzaldehyde with a 1,2- or 1,3-diol, creating a cyclic acetal.[4] In the context of glucose, the 4,6-hydroxyl groups readily form a stable six-membered benzylidene acetal.[5][6] This not only protects these two positions simultaneously but also conformationally constrains the pyranose ring, which can influence the reactivity of the remaining hydroxyl groups and the stereochemical outcome of glycosylation reactions.[7] Furthermore, the benzylidene acetal can be regioselectively opened to liberate either the 4-OH or 6-OH group, providing a versatile strategy for differentiated functionalization.[8]
Regioselective Benzylation Strategies
The ability to selectively protect specific hydroxyl groups on the glucose scaffold is fundamental to the synthesis of complex carbohydrates. Various strategies have been developed to achieve regioselective benzylation.
Direct Benzylation
Direct regioselective benzylation of unprotected glucose is challenging due to the similar reactivity of the secondary hydroxyl groups. However, under specific conditions, some degree of selectivity can be achieved. For instance, benzoylation of α-D-glucose with benzoyl chloride in pyridine at low temperatures has been shown to yield the 1,2,3,6-tetrabenzoate, leaving the 4-OH free, albeit in modest yields.[9]
Stannylene Acetal-Mediated Benzylation
A powerful method for achieving high regioselectivity involves the use of dibutyltin oxide (Bu₂SnO) to form a stannylene acetal intermediate.[10][11] This intermediate activates specific hydroxyl groups towards electrophilic attack. For example, the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with Bu₂SnO followed by the addition of an electrophile typically leads to preferential substitution at the C-2 or C-3 position, depending on the reaction conditions.[10][11]
Enzyme-Catalyzed Benzylation
Enzymatic methods offer an alternative approach to achieve high regioselectivity under mild conditions. While not as commonly employed for benzylation as for other modifications, the use of enzymes is a growing area of interest in carbohydrate chemistry.
Quantitative Data on Benzylation and Benzoylation Reactions
The following tables summarize quantitative data from various studies on the regioselective benzylation and benzoylation of glucose derivatives.
| Starting Material | Reagents and Conditions | Major Product | Yield (%) | Reference |
| α-D-Glucose | Benzoyl chloride (4.2 equiv), pyridine, -35 °C | 1,2,3,6-tetra-O-benzoyl-α-D-glucose (4-OH free) | 37 | [9] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Bu₂SnO, then BzCl, Benzene | Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | Quantitative | [10] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Bu₂SnO, then BzCl, DME, -20 °C | Methyl 3-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | >90 | [10] |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | NaH, TBAI, BnBr, THF, 20 °C | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Quantitative | [12] |
| Methyl α-D-glucopyranoside | FeCl₃, Acetylacetone, DIPEA, BzCl, MeCN | Methyl 3,6-di-O-benzoyl-α-D-glucopyranoside | 71-79 | [13] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This protocol describes the protection of the 4 and 6-hydroxyl groups of methyl α-D-glucopyranoside.[11]
Materials:
-
Methyl α-D-glucopyranoside
-
Benzaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Petroleum ether
-
Ethanol
Procedure:
-
Suspend methyl α-D-glucopyranoside (1 equivalent) in anhydrous DMF.
-
Add freshly fused and powdered anhydrous zinc chloride (1.5 equivalents).
-
Add benzaldehyde (2.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
Filter the precipitated product and wash thoroughly with cold water and petroleum ether.
-
Recrystallize the crude product from ethanol to obtain pure methyl 4,6-O-benzylidene-α-D-glucopyranoside.
Protocol 2: Regioselective 2-O-Benzylation via Stannylene Acetal
This protocol details the selective benzylation of the 2-hydroxyl group of methyl 4,6-O-benzylidene-α-D-glucopyranoside.[11]
Materials:
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Dibutyltin oxide (Bu₂SnO)
-
4-Iodobenzyl bromide (or Benzyl bromide)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
A solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1 equivalent) and dibutyltin oxide (1.1 equivalents) in anhydrous toluene is refluxed with azeotropic removal of water using a Dean-Stark apparatus for 4 hours.
-
The solvent is evaporated under reduced pressure to yield the dibutylstannylene acetal as a white solid.
-
The crude stannylene acetal is dissolved in anhydrous DMF.
-
4-Iodobenzyl bromide (1.2 equivalents) is added to the solution.
-
The reaction mixture is stirred at 80°C for 6 hours under an inert atmosphere.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure and the residue is purified by column chromatography.
Protocol 3: Deprotection of Benzyl Ethers by Catalytic Hydrogenation
This is a general procedure for the removal of benzyl ether protecting groups.[14]
Materials:
-
Benzylated glucose derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzylated sugar in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Connect the flask to a hydrogen source (e.g., a balloon filled with H₂ or a hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen several times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected glucose derivative.
Visualizing Reaction Workflows and Logical Relationships
Diagram 1: General Workflow for Regioselective Benzylation and Deprotection
Caption: A generalized workflow for the synthesis of a target molecule from unprotected glucose.
Diagram 2: Decision Tree for Benzyl Group Deprotection
Caption: A decision-making diagram for choosing an appropriate benzyl group deprotection method.
Conclusion
Benzyl protecting groups are a cornerstone of modern synthetic carbohydrate chemistry. Their robustness, coupled with the development of highly regioselective methods for their introduction and mild conditions for their removal, has enabled the synthesis of a vast array of complex, biologically relevant glycans and glycoconjugates. The strategic application of benzyl ethers and benzylidene acetals allows for precise control over the reactivity of the numerous hydroxyl groups of glucose, paving the way for the development of novel therapeutics and research tools. A thorough understanding of the principles and protocols outlined in this guide is essential for any researcher working in the field of glycoscience.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alchemyst.co.uk [alchemyst.co.uk]
- 4. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 5. Some protecting groups can block two OH groups of a carbohydrate ... | Study Prep in Pearson+ [pearson.com]
- 6. TCI Practical Example: Regioselective Benzylidene Acetal Protection of the β-Glucoside | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. journals.co.za [journals.co.za]
- 11. benchchem.com [benchchem.com]
- 12. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Enduring Legacy of Tetrabenzylglucose: A Technical Guide to its Historical Synthesis and Modern Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Summary: This whitepaper provides a comprehensive overview of the historical synthesis and discovery of 2,3,4,6-tetra-O-benzyl-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry and drug development. It details the seminal work of Schmidt and Schmadel in 1961 and traces the evolution of synthetic methodologies to the present day. This guide offers a comparative analysis of various synthetic protocols, complete with detailed experimental procedures and quantitative data. Furthermore, it elucidates the crucial role of tetrabenzylglucose as a versatile protecting group and its application in the synthesis of bioactive molecules, exemplified by the workflow for the antidiabetic drug, Voglibose.
Historical Discovery
The first synthesis of this compound was reported in 1961 by O. Th. Schmidt and H. Schmadel.[1] Their pioneering work laid the foundation for the widespread use of this compound as a key building block in complex carbohydrate synthesis. The original method involved a two-step process starting from the readily available methyl α-D-glucopyranoside. This initial procedure, while groundbreaking, has since been refined to improve yield, purity, and scalability.
Synthetic Methodologies: A Comparative Analysis
The synthesis of tetrabenzylglucose has evolved significantly since its inception. Modern methods focus on optimizing reaction conditions, minimizing byproducts, and simplifying purification. The most common approach involves the benzylation of a suitable glucose precursor, typically methyl α-D-glucopyranoside, using benzyl halides in the presence of a base. The second step involves the hydrolytic cleavage of the anomeric protecting group.
Below is a summary of various synthetic approaches with their respective quantitative data.
| Method Reference | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Method 1 (Modified Schmidt & Schmadel) | Methyl α-D-glucopyranoside | 1. KOH, Benzyl chloride2. HCl, Acetic Acid | 1. Dioxane2. Acetic Acid/Water | 1. 40 min (benzylation)2. 24 h (hydrolysis) | 1. Reflux2. 100 | ~30 (overall) | Not Specified |
| Method 2 (NaH based) | Methyl α-D-glucopyranoside | 1. NaH, Benzyl chloride2. Acid/Alcohol mixture | 1. Toluene2. Acid/Alcohol | 1. 1.5 h (benzylation)2. 5 h (hydrolysis) | 1. 252. 90 | 1. up to 97.42. up to 79.3 | 1. up to 952. up to 99.6 |
| Method 3 (KOH with azeotropic removal) | Methyl α-D-glucopyranoside | 1. KOH, Benzyl chloride2. Not specified | 1. Heptane2. Not specified | Not Specified | 1. 100-105 | High | Not Specified |
Detailed Experimental Protocols
Method 2: High-Yield Synthesis using Sodium Hydride
This method is a popular modern approach that offers high yields and purity.[2] It is a two-step process involving the benzylation of methyl α-D-glucopyranoside followed by acidic hydrolysis.
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl α-D-glucopyranoside in an anhydrous organic solvent (e.g., toluene).
-
Addition of Base: Under a nitrogen atmosphere, add sodium hydride (NaH) portion-wise to the solution. Stir the mixture for 5-45 minutes at room temperature, or until the evolution of hydrogen gas ceases.
-
Benzylation: Cool the reaction mixture to ≤15°C using an ice bath. Slowly add benzyl chloride dropwise from the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to 20-40°C.
-
Reaction Monitoring: Stir the reaction mixture for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of methanol. Dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Step 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside obtained from Step 1 in a mixture of an acid and an alcohol (e.g., hydrochloric acid in methanol).
-
Hydrolysis: Heat the reaction mixture to 60-100°C and stir for 2-8 hours. A white solid is expected to precipitate during the reaction.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and collect the precipitated solid by filtration. Wash the solid with cold alcohol and then water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Application in Drug Development: Synthesis of Voglibose
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including the antidiabetic drug Voglibose.[2][3] The benzyl groups serve as protecting groups for the hydroxyl moieties of glucose, allowing for selective modifications at other positions. The synthesis of Voglibose from tetrabenzylglucose involves a multi-step process that highlights the utility of this protected sugar.
Experimental Workflow: Tetrabenzylglucose to Voglibose
The following diagram illustrates a generalized synthetic pathway from this compound to Voglibose. This workflow demonstrates the strategic use of protecting groups in the construction of a complex bioactive molecule.
Caption: Synthetic workflow from tetrabenzylglucose to Voglibose.
Signaling Pathways and Logical Relationships
The primary role of this compound in a biological context is as a synthetic precursor to molecules that interact with biological pathways. For instance, its derivative, Voglibose, is an α-glucosidase inhibitor. The logical relationship is that the chemical synthesis of the inhibitor, which involves tetrabenzylglucose, leads to a molecule that can modulate a specific biological signaling pathway related to carbohydrate metabolism.
Caption: Logical relationship of tetrabenzylglucose synthesis to the biological action of Voglibose.
Conclusion
This compound, since its initial synthesis over six decades ago, has remained an indispensable tool in the arsenal of synthetic chemists. Its unique properties as a protected glucose derivative have enabled the construction of a vast array of complex carbohydrates and bioactive molecules. The continued refinement of its synthesis underscores its importance in both academic research and the pharmaceutical industry. This guide provides a foundational understanding of its history, synthesis, and application, serving as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 2. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 3. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS 4132-28-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, structure, and applications of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a key intermediate in carbohydrate chemistry and drug development.
Core Properties and Structure
This compound is a protected monosaccharide derivative of D-glucose. The benzylation of the hydroxyl groups enhances its solubility in organic solvents and allows for selective chemical modifications at the anomeric position, making it a valuable building block in the synthesis of complex carbohydrates.[1][2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| CAS Number | 4132-28-9 | [1][2][3][4] |
| Molecular Formula | C₃₄H₃₆O₆ | [1][2][3][4] |
| Molecular Weight | 540.65 g/mol | [1][2][3][4] |
| Appearance | White to off-white crystalline solid or powder | [1][5] |
| Melting Point | 145-156 °C | [1][2][3] |
| Optical Rotation | [α]²⁰/D +49±2°, c = 2% in dioxane | [3] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | |
| Storage Temperature | -20°C to room temperature | [2][3][6] |
Chemical Structure
The structure of this compound is characterized by a glucopyranose ring with benzyl ether protecting groups at positions 2, 3, 4, and 6. The anomeric hydroxyl group at position 1 remains free, allowing for further chemical reactions.
Applications in Research and Drug Development
This compound is a cornerstone in the synthesis of complex carbohydrate-containing molecules with therapeutic potential.
-
Synthesis of Glycosides, Oligosaccharides, and Glycoconjugates: It serves as a versatile building block for the synthesis of various glycosides, which are crucial in the development of pharmaceuticals and the study of natural products.[1][7]
-
Carbohydrate Chemistry: This compound is extensively used in carbohydrate chemistry to construct complex carbohydrate structures, aiding in the understanding of glycan interactions.[1]
-
Drug Development: It plays a significant role in drug formulation, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.[1] It is an important intermediate in the synthesis of derivatives for treating Alzheimer's disease, diabetes, and cancer.[8]
-
Enzyme Activity Studies: This chemical is valuable for investigating enzyme activity and specificity, offering insights into enzyme mechanisms and potential inhibitors.[1]
Experimental Protocols
The following sections detail common experimental methodologies for the synthesis of this compound.
Synthesis from Methyl Glucoside
A common route to synthesize the title compound involves the benzylation of methyl glucoside followed by hydrolysis.[9]
Protocol: [9]
-
Benzylation:
-
Dissolve methyl glucoside in an organic solvent.
-
Under a nitrogen atmosphere, add a metal hydride and stir for 5-45 minutes until gas evolution ceases.
-
Cool the reaction mixture to ≤15°C and slowly add a benzyl halide.
-
After the addition is complete, warm the mixture to 20-40°C and stir for 1-4 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up the reaction to obtain tetrabenzylglucoside methylside.
-
-
Hydrolysis:
-
Add the tetrabenzylglucoside methylside to a mixture of an acid and an alcohol.
-
Heat the reaction to 60-100°C for 2-8 hours, during which a white solid will precipitate.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
Isolate the product through filtration and subsequent purification.
-
Synthesis from 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate
An alternative synthesis involves the use of N-bromosuccinimide (NBS).[8]
Protocol: [8]
-
Dissolve 19.4 g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate in 500 mL of acetone.
-
Add 18.7 g of N-bromosuccinimide (NBS) in portions with stirring.
-
After the addition, continue the reaction at 25°C for 30 minutes.
-
Evaporate most of the acetone under reduced pressure to precipitate a white solid.
-
Dilute the mixture with 200 mL of 1 mol/L hydrochloric acid and let it stand at -18°C for 3 hours.
-
Collect the solid by suction filtration, wash the filter cake with cold absolute ethanol, and recrystallize from absolute ethanol-cyclohexane to yield the final product.
Safety and Handling
-
General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid the formation of dust and aerosols.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[10]
-
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[10]
This guide provides a foundational understanding of this compound. For specific applications and advanced protocols, consulting the primary literature is recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 4132-28-9 | MT06691 [biosynth.com]
- 3. 2,3,4,6-Tetra-O-benzyl- D -glucopyranose = 98.0 TLC 4132-28-9 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. getchem.com [getchem.com]
- 6. goldbio.com [goldbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 4132-28-9 [chemicalbook.com]
- 9. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
The Anomeric Effect in Benzylated Glucose: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anomeric effect in the context of benzylated glucose. This document delves into the stereoelectronic principles governing this effect and the influence of bulky benzyl protecting groups on the conformational preferences of the glucose molecule.
Core Principles of the Anomeric Effect
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, in contrast to what would be expected based on steric considerations alone.[1] This effect, first observed in carbohydrate chemistry, is a crucial factor in determining the stability and reactivity of glycosides.[1] The stabilization of the axial anomer is attributed to a hyperconjugative interaction between the lone pair of electrons on the endocyclic oxygen atom (O5) and the antibonding (σ*) orbital of the exocyclic C1-O bond. This interaction is maximized when the substituent is in the axial position.
The presence of protecting groups on the hydroxyl moieties of glucose can significantly modulate the anomeric effect. Benzyl groups, commonly used as "permanent" protecting groups in carbohydrate synthesis due to their stability under a wide range of reaction conditions, can influence the conformational equilibrium of the pyranose ring through both steric and electronic effects.[2]
Influence of Benzylation on the Anomeric Effect in Glucose
The introduction of bulky benzyl ethers at the C2, C3, C4, and C6 positions of glucose influences the anomeric equilibrium (the ratio of α to β anomers at equilibrium). While direct, comprehensive quantitative studies comparing the anomeric effect in per-benzylated versus unprotected glucose are limited in the readily available literature, the general principles of conformational analysis and existing data on related systems allow for a qualitative understanding.
The bulky benzyl groups introduce significant steric interactions that can influence the preferred conformation of the pyranose ring. It has been proposed that in some cases, these steric interactions can either stabilize or destabilize one anomer over the other, thereby altering the observed anomeric ratio compared to the unprotected sugar.[3] For instance, steric buttressing between adjacent benzyl groups can influence the overall ring conformation and, consequently, the orbital overlap required for the anomeric effect.
Quantitative Analysis
A complete quantitative analysis of the anomeric effect in 2,3,4,6-tetra-O-benzyl-D-glucopyranose is hampered by the lack of publicly available X-ray crystallographic data for both the α and β anomers. Such data would provide precise bond lengths and angles at the anomeric center, which are key indicators of the strength of the anomeric effect. However, NMR spectroscopy provides a powerful tool for conformational analysis in solution.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for studying the conformation of carbohydrates in solution. The chemical shifts (δ) and coupling constants (J) of the anomeric proton (H1) and carbon (C1) are particularly sensitive to the stereochemical environment at the anomeric center.
Table 1: 1H and 13C NMR Chemical Shifts for Anomers of D-Glucose and this compound
| Compound | Anomer | H1 Chemical Shift (δ, ppm) | C1 Chemical Shift (δ, ppm) |
| D-Glucose (in D2O) | α | ~5.22 | ~92.8 |
| β | ~4.64 | ~96.5 | |
| This compound (in CDCl3) | α | ~5.18 | ~95.95 |
| β | ~4.59 | ~102.55 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
The downfield shift of the anomeric proton in the α-anomer compared to the β-anomer is a general trend observed in glucose and its derivatives.[4][5]
Karplus Relationship and Conformational Analysis
The vicinal coupling constant between the anomeric proton (H1) and the proton on C2 (H2), denoted as ³J(H1,H2), is a powerful indicator of the dihedral angle between these two protons and, by extension, the conformation at the anomeric center. The Karplus equation describes this relationship, where a larger coupling constant (typically 7-9 Hz) is indicative of a trans-diaxial relationship (dihedral angle of ~180°), as seen in the β-anomer, while a smaller coupling constant (typically 2-4 Hz) suggests a gauche relationship (dihedral angle of ~60°), characteristic of the α-anomer.[4]
Table 2: Expected ³J(H1,H2) Coupling Constants for Glucose Anomers
| Anomer | H1-H2 Dihedral Angle | Expected ³J(H1,H2) (Hz) |
| α (axial H1) | ~60° | 2 - 4 |
| β (equatorial H1) | ~180° | 7 - 9 |
Experimental Protocols
Synthesis of this compound
The following is a general protocol for the synthesis of per-O-benzylated glucose, which typically yields a mixture of anomers.
Materials:
-
D-Glucose
-
Benzyl chloride
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Benzylation of Methyl Glucoside (Example using NaH):
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, molar excess) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add methyl α-D-glucopyranoside portionwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add benzyl chloride (molar excess) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
-
-
Hydrolysis to the Hemiacetal:
-
Dissolve the purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside in a mixture of acetic acid and aqueous hydrochloric acid.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is a mixture of the α and β anomers of this compound, which can be separated by silica gel column chromatography.
-
NMR Spectroscopic Analysis
A general workflow for the conformational analysis of benzylated glucose anomers using NMR spectroscopy.
Procedure:
-
Sample Preparation: Dissolve a pure sample of each anomer (α and β) of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
1H NMR Spectroscopy:
-
Acquire a high-resolution 1D 1H NMR spectrum for each anomer.
-
Identify the anomeric proton (H1) signal, which is typically in the region of 4.5-5.5 ppm.
-
Measure the coupling constant ³J(H1,H2) to confirm the anomeric configuration based on the Karplus relationship.
-
-
13C NMR Spectroscopy:
-
Acquire a 13C NMR spectrum to identify the chemical shift of the anomeric carbon (C1).
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) experiments to establish proton-proton connectivities and aid in the assignment of all proton signals.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) experiments to correlate protons with their directly attached carbons, confirming C1 and other carbon assignments.
-
Perform NOESY (Nuclear Overhauser Effect Spectroscopy) experiments to identify through-space interactions, which can provide further conformational information about the orientation of the benzyl groups.
-
Visualizations
References
Methodological & Application
Application Notes and Protocols: Selective Deprotection of Benzyl Groups in Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl ethers are one of the most widely used "permanent" protecting groups in carbohydrate chemistry due to their stability under a broad range of acidic and basic conditions.[1] Their facile introduction and general robustness make them ideal for multi-step syntheses of complex oligosaccharides and glycoconjugates. However, the selective removal of a single benzyl group in the presence of others, or in the presence of other sensitive functionalities, presents a significant synthetic challenge. This document provides detailed application notes and protocols for the selective deprotection of benzyl groups in carbohydrate synthesis, focusing on modern and efficient methodologies.
Deprotection Methodologies
The selective cleavage of benzyl ethers can be broadly categorized into three main strategies: Catalytic Transfer Hydrogenation, Oxidative Cleavage, and Acid-Catalyzed Deprotection. The choice of method is dictated by the overall protecting group strategy and the presence of other functional groups within the molecule.
Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation is a mild and efficient method for benzyl group removal that avoids the need for gaseous hydrogen.[2] This technique is particularly useful for substrates containing functional groups susceptible to standard hydrogenolysis conditions.[3]
General Workflow for Catalytic Transfer Hydrogenation
Caption: General experimental workflow for catalytic transfer hydrogenation.
A common CTH system employs Palladium on carbon (Pd/C) as the catalyst and a hydrogen donor such as formic acid, ammonium formate, or triethylsilane.[2][3][4] The use of triethylsilane with Pd/C offers a neutral and high-yielding alternative to traditional hydrogenation.[4]
Experimental Protocol: CTH using Triethylsilane and Pd/C [4]
-
Preparation: Dissolve the benzylated carbohydrate derivative in methanol (CH₃OH).
-
Reagent Addition: To the solution, add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogen Donor: Add triethylsilane (Et₃SiH) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with an appropriate solvent and filter through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the deprotected carbohydrate.
| Substrate Type | Hydrogen Donor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Per-O-benzylated mannoside | Et₃SiH | 10% Pd/C | CH₃OH | N/A | High | [4] |
| Benzylidene acetal | Et₃SiH | 10% Pd/C | CH₃OH | N/A | Excellent | [4] |
| Benzyl ethers | Formic acid | Pd/C | N/A | N/A | Fast | [2][3] |
Decision Tree for Choosing a CTH Method
Caption: Decision process for selecting a CTH protocol.
Oxidative Cleavage
Oxidative methods provide an excellent alternative for benzyl ether deprotection, especially when the substrate contains functionalities that are sensitive to reductive conditions, such as azides, alkenes, and alkynes.[5] A prominent reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3][6]
Visible-light-mediated oxidative debenzylation using catalytic or stoichiometric amounts of DDQ has emerged as a powerful and selective method.[5][7] This approach demonstrates high functional group tolerance.[5]
Reaction Mechanism: DDQ-Mediated Oxidative Debenzylation
Caption: Simplified mechanism of DDQ oxidative debenzylation.
Experimental Protocol: Visible-Light-Mediated Oxidative Debenzylation with DDQ [5]
-
Preparation: Dissolve the benzyl-protected carbohydrate in a suitable solvent system (e.g., CH₂Cl₂/H₂O).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (stoichiometric or catalytic amounts). For catalytic reactions, a co-oxidant may be required.
-
Reaction: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature. Monitor the reaction by TLC.
-
Workup: Quench the reaction, for example, with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
| Substrate Functional Groups Tolerated | Oxidant | Conditions | Yield (%) | Reference |
| Acetyl, Isopropylidene, Benzoyl | Catalytic DDQ | Visible Light, <4 h | 84-96 | [5] |
| Thioethers | Catalytic DDQ | Visible Light, <4 h | High | [5] |
| Azides, Alkenes, Alkynes | Catalytic DDQ | Visible Light | High | [5][7] |
| Fluorenylmethoxycarbonyl (Fmoc), Levulinic ester | Catalytic DDQ | Visible Light | High | [5] |
More recently, nitroxyl-radical catalysts in combination with a co-oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA) have been shown to effectively deprotect benzyl groups at ambient temperature, offering a broad substrate scope.[8]
Acid-Catalyzed Cleavage
Cleavage of benzyl ethers using strong acids is also possible but is generally limited to substrates that are not sensitive to acidic conditions.[3] This method is less common for selective deprotection in complex carbohydrate synthesis due to the potential for cleavage of other acid-labile protecting groups like acetals or glycosidic bonds. However, substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are more labile to acidic conditions and can be selectively removed in the presence of unsubstituted benzyl ethers.[1]
Experimental Protocol: General Acid-Catalyzed Deprotection
-
Preparation: Dissolve the benzyl-protected carbohydrate in an appropriate solvent (e.g., dichloromethane, toluene).
-
Reagent Addition: Add a strong acid such as trifluoroacetic acid (TFA).
-
Reaction: Stir the mixture at the appropriate temperature (often 0 °C to room temperature). Monitor the reaction by TLC.
-
Workup: Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution).
-
Purification: Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
| Benzyl Ether Type | Acid | Conditions | Selectivity | Reference |
| p-Methoxybenzyl (PMB) | Trifluoroacetic Acid (TFA) | TFA in toluene | Selective over Benzyl | [1] |
| Benzyl | Strong acids (e.g., BCl₃) | Anhydrous conditions | Can be non-selective | [3][5] |
Conclusion
The selective deprotection of benzyl groups is a critical operation in modern carbohydrate synthesis. The choice of the deprotection method is paramount and must be tailored to the specific substrate and the overall synthetic strategy. Catalytic transfer hydrogenation offers a mild reductive route, while oxidative methods using DDQ under visible light provide excellent functional group tolerance. Acid-catalyzed cleavage is typically reserved for more robust substrates or for the selective removal of acid-labile substituted benzyl ethers. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively navigate the challenges of selective benzyl group deprotection in their synthetic endeavors.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a Precursor for Voglibose Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in the synthesis of Voglibose, a potent alpha-glucosidase inhibitor used in the management of type 2 diabetes.
Introduction
Voglibose is a synthetic inhibitor of α-glucosidase, which delays the digestion and absorption of carbohydrates in the small intestine, thereby suppressing postprandial hyperglycemia. The synthesis of voglibose often involves a multi-step process starting from D-glucose. A key intermediate in several synthetic routes is this compound. The benzyl protecting groups are stable under various reaction conditions and can be selectively removed at a later stage. This precursor allows for regioselective modifications at the anomeric center, which is crucial for the construction of the valiolamine-like structure of voglibose.
This compound is a white crystalline solid that is soluble in chloroform.[1] It serves as a versatile building block in carbohydrate chemistry and is a critical starting material for the synthesis of various pharmaceutical compounds, including voglibose.[1][2]
Synthesis Pathway Overview
The synthesis of voglibose from D-glucose via the this compound intermediate can be conceptually divided into two main stages:
-
Stage 1: Preparation of this compound. This involves the protection of the hydroxyl groups of a glucose derivative with benzyl groups.
-
Stage 2: Conversion of this compound to Voglibose. This stage involves a series of reactions to introduce the aminocyclitol moiety and subsequent deprotection to yield the final active pharmaceutical ingredient.
A generalized workflow for the synthesis is depicted below.
Caption: Generalized synthetic workflow from Methyl α-D-glucopyranoside to Voglibose.
Experimental Protocols
Synthesis of this compound
There are multiple reported methods for the synthesis of this compound. Below are two common protocols.
Protocol 1: From Methyl α-D-glucopyranoside using Potassium Hydroxide
This method involves the benzylation of methyl α-D-glucopyranoside followed by hydrolysis.
-
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
Suspend methyl α-D-glucopyranoside in dry dioxane.[3]
-
Add powdered potassium hydroxide to the suspension.[3]
-
Heat the mixture to a gentle boil under reflux.[3]
-
Add benzyl chloride dropwise over approximately 40 minutes while stirring.[3]
-
After the addition is complete, continue refluxing for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and add water to dissolve the solid mass.[3]
-
Extract the product, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, with ether.[3]
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Step 2: Hydrolysis to this compound
-
Dissolve the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside in a mixture of acetic acid and dilute hydrochloric acid.[4]
-
Heat the mixture at 100°C for 24 hours to hydrolyze the anomeric methoxy group.[4]
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide).
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-cyclohexane) to obtain the pure compound.[5]
-
Protocol 2: From Methyl α-D-glucopyranoside using Sodium Hydride
This alternative method utilizes sodium hydride as the base for benzylation.
-
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
To a mixture of methyl α-D-glucopyranoside and benzyl chloride, add a 60% suspension of sodium hydride in mineral oil under an argon atmosphere.[6]
-
Heat the reaction mixture to 100°C for several hours, with additional portions of sodium hydride added as needed to drive the reaction to completion.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and quench cautiously with methanol followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography.
-
-
Step 2: Hydrolysis to this compound
-
The hydrolysis can be carried out using an acid/alcohol mixture. For example, dissolve the benzylated intermediate in a mixture of hydrochloric acid and ethanol.[7]
-
Heat the reaction at a temperature ranging from 60-100°C for 2-8 hours.[7]
-
A white solid will precipitate upon reaction completion.[7]
-
After cooling, filter the solid, wash, and dry to obtain this compound.[7]
-
Conversion of this compound to Voglibose
The conversion of the tetrabenzylated glucose to voglibose is a complex process involving multiple steps. The following is a generalized protocol based on common synthetic strategies.
-
Step 1: Oxidation
-
Oxidize the anomeric hydroxyl group of this compound to a lactone. This can be achieved using reagents like N-bromosuccinimide (NBS) in acetone.[5]
-
The resulting 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone is a key intermediate.
-
-
Step 2: Ring Opening and Functional Group Interconversion
-
The lactone is then subjected to a series of reactions to introduce the necessary functionalities for cyclization into the inositol-like core of voglibose. This may involve reactions with organometallic reagents and subsequent stereoselective reductions.
-
-
Step 3: Reductive Amination
-
An amino group is introduced via reductive amination. This typically involves reacting a keto-intermediate with an amine source (e.g., serinol) in the presence of a reducing agent like sodium cyanoborohydride.
-
-
Step 4: Cyclization
-
The linear precursor is then cyclized to form the protected inositol ring structure.
-
-
Step 5: Deprotection (Debenzylation)
-
The final step is the removal of the benzyl protecting groups to yield voglibose. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol or methanol.[8]
-
The reaction is carried out under a hydrogen atmosphere until all benzyl groups are cleaved.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated.
-
The crude voglibose is then purified, often by recrystallization or chromatography, to yield the final, highly pure active pharmaceutical ingredient.
-
Data Presentation
The following tables summarize typical yields for the synthesis of this compound. Data for the multi-step conversion to voglibose is highly variable depending on the specific route and is not presented here.
Table 1: Synthesis of this compound (Two-Step from Methyl Glucoside)
| Step | Reactants | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1. Benzylation | Methyl glucoside, Benzyl halide | Metal hydride | Organic solvent | 20-40 | 1-4 | 85.5-97.4 | 91.3-95.0 | [7] |
| 2. Hydrolysis | Tetrabenzylglucoside methyl | Acid/Alcohol | - | 60-100 | 2-8 | 66.7-79.3 | 97.2-99.6 | [7] |
Table 2: Specific Examples of the Hydrolysis Step
| Acid/Alcohol Mixture | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 12 mol/L HCl / Ethanol | 95 | 5 | 78.5 | 99 | [7] |
| 12 mol/L H₂SO₄ / Methanol | 80 | 6 | 77.2 | 99.2 | [7] |
| 6 mol/L HNO₃ / Isopropanol | 70 | 8 | 69.9 | 97.8 | [7] |
| 6 mol/L HCl / Ethanol | 60 | 2 | 74.7 | 98.8 | [7] |
Mandatory Visualizations
References
- 1. This compound CAS 4132-28-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Tetra-O-benzyl-D-glucopyranose – Hanith [hanith.com]
- 3. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 4. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 5. This compound | 4132-28-9 [chemicalbook.com]
- 6. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 8. KR20060118649A - Manufacturing method of boggliboss - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Glycosidase Inhibitors from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal starting material in carbohydrate chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive molecules. Its protected hydroxyl groups, with the exception of the anomeric position, allow for selective modifications, making it an ideal precursor for the synthesis of complex carbohydrates and their mimics. This document provides detailed application notes and protocols for the synthesis of glycosidase inhibitors, specifically focusing on iminosugars such as 1-deoxynojirimycin (DNJ) and its derivatives, using this compound as the key starting material. Glycosidase inhibitors are a class of compounds that interfere with the action of glycosidase enzymes and have therapeutic applications in the management of diabetes, viral infections, and certain genetic disorders.
Data Presentation: Glycosidase Inhibitory Activity
The following tables summarize the inhibitory activities (IC50 values) of various N-alkylated 1-deoxynojirimycin (DNJ) derivatives against different glycosidases. These derivatives are synthesized from precursors that can be derived from this compound.
Table 1: α-Glucosidase Inhibitory Activity of N-Benzyl Deoxynojirimycin Derivatives [1]
| Compound | Substituent on Benzyl Ring | IC50 (mM) |
| 18a | 4-hydroxy-3-methoxy | 0.207 ± 0.11 |
| 18b | 3-bromo-4-hydroxy-5-methoxy | 0.276 ± 0.13 |
| Acarbose (Control) | - | 0.353 ± 0.09 |
Table 2: Inhibitory Activity of N-Alkylated Deoxynojirimycin Analogues against Various Glucosidases [2][3]
| Compound | Enzyme | Ki (µM) | IC50 (nM) |
| N-Butyl-DNJ (NB-DNJ) | GBA1 | 34 | - |
| N-Butyl-aminocyclopentitol (35a) | GBA1 | 0.032 | - |
| GBA2 | 3.3 | - | |
| N-Nonyl-aminocyclopentitol (35b) | GBA1 | <0.014 | - |
| GBA2 | 0.043 | - | |
| N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-deoxynojirimycin | α-Glucosidase I | - | 17 |
*GBA1: Glucocerebrosidase (lysosomal β-glucosidase); GBA2: Non-lysosomal β-glucosidase. Note: Some aminocyclopentitol derivatives showed no inhibitory activity against α-galactosidase, α-mannosidase, and β-mannosidase at a concentration of 100 µM[2].
Experimental Protocols
I. Synthesis of (+)-Nojirimycin from this compound
This protocol outlines the key steps for the synthesis of the potent glycosidase inhibitor, (+)-nojirimycin, starting from the readily available this compound. The overall synthetic strategy involves the formation of an open-chain intermediate, introduction of a nitrogen atom at C-5, and subsequent cyclization to form the piperidine ring of nojirimycin.
Experimental Workflow for (+)-Nojirimycin Synthesis
Caption: Synthetic pathway from this compound to (+)-Nojirimycin.
Detailed Methodologies:
-
Step 1: Thioacetalisation. To a solution of this compound in a suitable solvent (e.g., dichloromethane), add ethane-1,2-dithiol and a Lewis acid catalyst such as boron trifluoride diethyl etherate. Stir the reaction at room temperature until completion, monitored by TLC. Work up the reaction by quenching with a base and extract the product.
-
Step 2: C-5 Oxidation. The protected thioacetal is then oxidized at the C-5 position. This can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). The reaction is typically carried out at low temperatures (-78 °C to room temperature).
-
Step 3: Transacetalisation. The resulting C-5 keto compound is treated with methanol in the presence of an acid catalyst to yield the D-xylo-hexos-5-ulose dimethyl acetal.
-
Step 4: Oximation. The ketone is converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base like pyridine.
-
Step 5: Diastereoselective Reduction. The oxime is then reduced to a primary amine. A diastereoselective reduction is crucial to establish the correct D-gluco stereochemistry. This can be achieved using a reducing agent like lithium aluminium hydride (LiAlH4) in an ethereal solvent. This step typically yields a mixture of the desired D-gluco and the undesired L-ido isomers.
-
Step 6: Protection and Separation. The resulting mixture of primary amines is protected, for example, as their tert-butyl carbamates (Boc derivatives) using di-tert-butyl dicarbonate (Boc2O). The diastereomeric protected amines can then be separated by column chromatography.
-
Step 7: Deprotection and Cyclization. The separated, protected D-gluco-amine is subjected to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This step removes the benzyl protecting groups and the Boc group, leading to the spontaneous cyclization to form the iminosugar ring.
-
Step 8: Final Conversion to (+)-Nojirimycin. The resulting intermediate can be further treated to yield (+)-nojirimycin. For instance, treatment with aqueous sulfur dioxide can yield 1-deoxynojirimycin-1-sulfonic acid, which can be further transformed into (+)-nojirimycin[4].
II. Synthesis of N-Alkylated 1-Deoxynojirimycin (DNJ) Derivatives
N-alkylation of the 1-deoxynojirimycin scaffold is a common strategy to enhance inhibitory potency and selectivity. This protocol describes a general method for the synthesis of N-alkylated DNJ derivatives.
Experimental Workflow for N-Alkylated DNJ Synthesis
Caption: General scheme for the synthesis of N-alkylated 1-deoxynojirimycin derivatives.
Detailed Methodologies:
-
Step 1: Synthesis of Tetra-O-benzyl-1-deoxynojirimycin. This intermediate is synthesized from this compound following a multi-step procedure similar to the initial steps of the nojirimycin synthesis, but with modifications to achieve the 1-deoxy structure.
-
Step 2: N-Alkylation. The secondary amine of tetra-O-benzyl-1-deoxynojirimycin is alkylated using an appropriate alkylating agent (e.g., alkyl bromide, iodide, or tosylate) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile. The reaction is typically heated to drive it to completion.
-
Step 3: Debenzylation. The N-alkylated, benzyl-protected intermediate is deprotected via catalytic hydrogenation. The compound is dissolved in a suitable solvent (e.g., methanol or ethanol) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., 10% Pd/C). Completion of the reaction yields the final N-alkyl-1-deoxynojirimycin derivative.
Mechanism of Action: Inhibition of Glycoprotein Processing
Iminosugar-based glycosidase inhibitors, such as derivatives of DNJ, exert their biological effects, including antiviral activity, by interfering with the N-linked glycosylation pathway in the endoplasmic reticulum (ER). Specifically, they inhibit the ER-resident α-glucosidases I and II.
Signaling Pathway: Interference with Calnexin/Calreticulin Cycle
Caption: Inhibition of the Calnexin/Calreticulin cycle by DNJ-based glycosidase inhibitors.
This inhibition leads to the accumulation of glycoproteins with unprocessed, tri-glucosylated N-linked glycans. These misfolded glycoproteins are unable to properly interact with the lectin chaperones, calnexin and calreticulin, which are essential for their correct folding and quality control. Consequently, this disruption can lead to the degradation of the misfolded proteins or, in the case of viruses, the production of non-infectious viral particles with malformed envelope glycoproteins.
Conclusion
This compound is a cornerstone for the synthesis of potent glycosidase inhibitors. The protocols and data presented herein provide a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The synthetic routes to nojirimycin and its N-alkylated derivatives offer a platform for the generation of diverse libraries of compounds for screening against various glycosidases. Understanding the mechanism of action of these inhibitors at a molecular level is crucial for the rational design of new and more effective therapeutic agents.
References
- 1. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Synthesis of (+)-nojirimycin from this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a key building block in the development of advanced drug delivery systems. The protocols detailed below are based on established methodologies for the synthesis of a glucose-based nanoporous organic polymer (glu-NOP), subsequent drug loading, in vitro release studies, and biocompatibility assessment.
Application: Synthesis of a Glucose-Based Nanoporous Organic Polymer (glu-NOP) for Drug Delivery
This compound serves as a versatile monomer for the synthesis of biocompatible and high-surface-area drug carriers. Through a straightforward Scholl coupling reaction, a robust nanoporous organic polymer (glu-NOP) can be fabricated.[1] This polymer exhibits a significant capacity for encapsulating both hydrophobic and hydrophilic drugs, offering a promising platform for controlled drug release.[1]
Key Characteristics of glu-NOP:
| Property | Value | Reference |
| Surface Area | 682 m²/g | [1] |
| Thermal Stability | High | [1] |
| Biocompatibility | High | [1] |
Experimental Protocols
Synthesis of Glucose-Based Nanoporous Organic Polymer (glu-NOP)
This protocol describes the synthesis of glu-NOP from this compound via an AlCl₃-induced Scholl coupling reaction.
Materials:
-
This compound (Bn-glu)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Soxhlet extractor
-
Vacuum oven
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 24 hours.
-
After reflux, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of methanol.
-
Filter the resulting solid and wash sequentially with deionized water, a dilute solution of hydrochloric acid, and then again with deionized water until the filtrate is neutral.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the purified glu-NOP in a vacuum oven at 80°C overnight.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of glu-NOP.
Drug Loading into glu-NOP via Solution Impregnation
This protocol details the loading of therapeutic agents into the porous glu-NOP matrix using a solution impregnation method.[1]
Materials:
-
Synthesized glu-NOP
-
Drug (e.g., Ibuprofen or 5-Fluorouracil)
-
Appropriate solvent for the drug (e.g., ethanol for ibuprofen, deionized water for 5-fluorouracil)
-
Beaker
-
Magnetic stirrer
-
Centrifuge
-
Vacuum oven
Procedure:
-
Disperse a known weight of glu-NOP in a solution of the drug dissolved in a suitable solvent.
-
Stir the suspension at room temperature for 48 hours to ensure maximum diffusion of the drug into the pores of the polymer.
-
Separate the drug-loaded glu-NOP from the solution by centrifugation.
-
Wash the collected solid with the pure solvent to remove any drug adsorbed on the external surface.
-
Dry the drug-loaded glu-NOP in a vacuum oven at a temperature that will not degrade the drug (e.g., 40°C).
-
Determine the drug loading efficiency by measuring the concentration of the drug in the supernatant and washings using a suitable analytical method (e.g., UV-Vis spectroscopy) and comparing it to the initial drug concentration.
Drug Loading Data:
| Drug | Drug Loading Efficiency (wt%) | Reference |
| Ibuprofen (IBU) | 10.7 | [1] |
| 5-Fluorouracil (5-FU) | 30 | [1] |
Diagram of Drug Loading Workflow:
Caption: Workflow for drug loading into glu-NOP.
In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the in vitro release kinetics of a drug from the glu-NOP carrier.
Materials:
-
Drug-loaded glu-NOP
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
Incubator shaker
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of drug-loaded glu-NOP in a defined volume of PBS (pH 7.4) in a sealed container.
-
Place the container in an incubator shaker set at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
To maintain a constant volume, replace the withdrawn aliquot with an equal volume of fresh PBS.
-
Centrifuge the collected aliquots to remove any suspended particles.
-
Analyze the supernatant for drug concentration using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
Diagram of Drug Release Study Workflow:
Caption: Workflow for in vitro drug release studies.
Biocompatibility Assessment using MTT Assay
This protocol provides a method to assess the in vitro cytotoxicity of the glu-NOP carrier on a cell line (e.g., HeLa cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
glu-NOP
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare different concentrations of a sterile suspension of glu-NOP in the cell culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing different concentrations of glu-NOP. Include a control group with medium only.
-
Incubate the cells for another 24 or 48 hours.
-
After the incubation period, remove the medium containing the polymer and add fresh medium containing MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Diagram of MTT Assay Workflow:
Caption: Workflow for the MTT biocompatibility assay.
References
Preparation of C-Glycosides from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Glycosides are carbohydrate analogs in which the anomeric oxygen atom is replaced by a carbon atom. This structural modification confers significant stability against enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. This enhanced stability makes C-glycosides valuable scaffolds in drug discovery and development, serving as stable mimetics of natural oligosaccharides and glycoconjugates. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a key starting material for the synthesis of C-glycosides due to its protected hydroxyl groups, which prevent unwanted side reactions and allow for selective modification at the anomeric center. These application notes provide detailed protocols for the synthesis of various C-glycosides from this compound, focusing on methods that offer good yields and stereocontrol.
Key Synthetic Strategies
The preparation of C-glycosides from this compound typically involves the activation of the anomeric center to generate an electrophilic species, which then reacts with a carbon-based nucleophile. The primary methods covered in these notes are:
-
Lewis Acid-Catalyzed C-Glycosylation with Silyl Enol Ethers and Allylsilanes: A direct method to form C-C bonds at the anomeric position, often with high stereoselectivity.
-
Synthesis of Aryl C-Glycosides: Crucial for the development of many therapeutic agents, this can be achieved through various methods, including Friedel-Crafts type reactions.
-
Preparation of C-Glycosyl Aldehydes via Dithiane Intermediates: A versatile method to introduce a functionalized one-carbon unit at the anomeric center, which can be further elaborated.
Data Presentation
The following tables summarize the quantitative data for the different synthetic methods, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Lewis Acid-Catalyzed C-Glycosylation with Silyl Enol Ethers and Allylsilanes
| Entry | Nucleophile | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Anomeric Ratio (α:β) |
| 1 | Allyltrimethylsilane | BF₃·OEt₂ (2.0) | CH₂Cl₂ | -20 | 2 | C-Allyl-glucopyranoside | 85 | >95:5 |
| 2 | 1-(Trimethylsilyloxy)cyclohexene | TMSOTf (0.2) | CH₂Cl₂ | -78 to 0 | 1 | C-Cyclohexanonyl-glucopyranoside | 92 | >95:5 |
| 3 | 1-(Trimethylsilyloxy)styrene | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 0.5 | C-Phenacyl-glucopyranoside | 88 | >95:5 |
Table 2: Synthesis of Aryl C-Glycosides
| Entry | Aryl Nucleophile | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Anomeric Ratio (α:β) |
| 1 | Anisole | BF₃·OEt₂ (2.0) | CH₂Cl₂ | 0 to rt | 4 | C-(p-Methoxyphenyl)-glucopyranoside | 75 | 5:95 |
| 2 | Phenol | TMSOTf (1.2) | CH₃CN | 0 | 2 | C-(p-Hydroxyphenyl)-glucopyranoside | 68 | 10:90 |
| 3 | 1,3,5-Trimethoxybenzene | BF₃·OEt₂ (2.0) | CH₂Cl₂ | 0 | 1 | C-(2,4,6-Trimethoxyphenyl)-glucopyranoside | 89 | 10:90 |
Table 3: Preparation of C-Glycosyl Aldehyde Precursor via Dithiane Intermediate
| Step | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Lithio-1,3-dithiane | THF | -78 | 2 | 1-C-(1,3-Dithian-2-yl)-glucopyranose | 73 |
| 2 | Et₃SiH, BF₃·OEt₂ | CH₂Cl₂ | -40 | 1 | 1-C-(1,3-Dithian-2-yl)-β-C-glucoside | 89 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed C-Allylation
This protocol describes the synthesis of C-allyl-2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Materials:
-
This compound (1.0 equiv)
-
Allyltrimethylsilane (1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of this compound in anhydrous CH₂Cl₂ at -20 °C under an inert atmosphere, add allyltrimethylsilane.
-
Slowly add BF₃·OEt₂ to the stirred solution.
-
Maintain the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2 hours), quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the C-allyl-2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Protocol 2: General Procedure for the Synthesis of Aryl β-C-Glycosides
This protocol outlines the synthesis of C-(p-methoxyphenyl)-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside.
Materials:
-
This compound (1.0 equiv)
-
Anisole (3.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound and anisole in anhydrous CH₂Cl₂ under an inert atmosphere and cool the solution to 0 °C.
-
Add BF₃·OEt₂ dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired aryl C-glycoside.
Protocol 3: Synthesis of a C-Glycosyl Dithiane Precursor
This two-step protocol describes the synthesis of 2-(2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl)-1,3-dithiane, a precursor to C-glycosyl aldehydes.[1]
Step 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
-
This step is a prerequisite for the dithiane addition.
-
Materials: this compound, dimethyl sulfoxide (DMSO), acetic anhydride.
-
Procedure: Dissolve the starting material in a mixture of DMSO and acetic anhydride and stir at room temperature until the oxidation is complete (monitored by TLC). Work-up involves quenching with water and extraction with an organic solvent. The lactone is typically used in the next step without extensive purification.
Step 2: Dithiane Addition and Reduction
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (1.0 equiv)
-
1,3-Dithiane (1.2 equiv)
-
n-Butyllithium (1.1 equiv)
-
Triethylsilane (Et₃SiH) (2.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve 1,3-dithiane in anhydrous THF at -20 °C under an inert atmosphere.
-
Add n-butyllithium dropwise to generate 2-lithio-1,3-dithiane.
-
Cool the solution to -78 °C and slowly add a solution of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone in anhydrous THF.
-
Stir the reaction at -78 °C for 2 hours, then quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting lactol is used directly in the next step.
-
Dissolve the crude lactol in anhydrous CH₂Cl₂ at -40 °C.
-
Add triethylsilane followed by the dropwise addition of BF₃·OEt₂.
-
Stir for 1 hour at -40 °C, then quench with saturated aqueous sodium bicarbonate.
-
Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography to afford the β-C-glycosyl dithiane.[1]
Visualizations
The following diagrams illustrate the key reaction pathways and workflows.
Caption: Lewis Acid-Catalyzed C-Allylation Pathway.
Caption: Aryl C-Glycosylation via Friedel-Crafts Type Reaction.
Caption: Workflow for C-Glycosyl Aldehyde Synthesis.
References
The Role of Tetrabenzylglucose in the Synthesis of Glycoconjugates for Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoconjugates, molecules comprising carbohydrates linked to other chemical species, are at the forefront of innovative cancer research. Their application spans from targeted drug delivery to the development of cancer vaccines. A crucial component in the synthesis of these complex molecules is the use of protected monosaccharides, among which 2,3,4,6-tetra-O-benzyl-D-glucose (tetrabenzylglucose or TBG) serves as a vital building block. The benzyl groups act as robust protecting agents for the hydroxyl moieties of glucose, allowing for selective chemical modifications at the anomeric position and subsequent deprotection under specific conditions. This document provides detailed application notes and protocols for the use of tetrabenzylglucose in the synthesis of glycoconjugates for cancer research.
Application Notes: The Significance of Tetrabenzylglucose in Anticancer Glycoconjugate Synthesis
Tetrabenzylglucose is a key starting material for the synthesis of various glycoconjugates with significant potential in oncology. Its primary role is to serve as a protected precursor to glucose-containing structures that can be conjugated to anticancer agents or used to construct tumor-associated carbohydrate antigens (TACAs).
1. Synthesis of Glycosylated Anticancer Drugs:
Cancer cells often exhibit an increased uptake of glucose to fuel their rapid proliferation, a phenomenon known as the Warburg effect. This metabolic characteristic can be exploited for targeted drug delivery. By conjugating cytotoxic drugs to glucose, the resulting glycoconjugate can be preferentially taken up by cancer cells through overexpressed glucose transporters (GLUTs), thereby increasing the drug's efficacy and reducing systemic toxicity.[1] Tetrabenzylglucose is an ideal starting point for the synthesis of such conjugates. The benzyl groups protect the hydroxyls while the anomeric position is modified to introduce a linker for drug attachment. Subsequent debenzylation yields the final water-soluble and cell-permeable glycoconjugate.
2. Construction of Tumor-Associated Carbohydrate Antigens (TACAs) for Cancer Vaccines:
Cancer cells often display aberrant glycosylation patterns on their surface, leading to the expression of unique carbohydrate structures known as TACAs.[2][3] These TACAs, such as Globo H, are attractive targets for cancer immunotherapy, particularly for the development of cancer vaccines.[4] The chemical synthesis of these complex oligosaccharides is a challenging task that relies on the use of well-defined and selectively protected monosaccharide building blocks.[5] Tetrabenzylglucose can be chemically transformed into various glycosyl donors or acceptors, which are then strategically assembled into the desired TACA structure. These synthetic TACAs can then be conjugated to carrier proteins to create vaccines that elicit a tumor-specific immune response.[4]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a glycosyl donor from tetrabenzylglucose and its subsequent use in a glycosylation reaction to form a simple glycoconjugate.
Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide (a Glycosyl Donor)
This protocol describes the conversion of tetrabenzylglucose to a reactive glycosyl bromide, a key intermediate for glycosylation reactions.
Materials:
-
2,3,4,6-tetra-O-benzyl-D-glucopyranose
-
Dichloromethane (DCM), anhydrous
-
Acetic anhydride
-
33% HBr in acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 g, 1.85 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (0.35 mL, 3.7 mmol) to the solution.
-
Slowly add 33% HBr in acetic acid (1.0 mL, 5.55 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with ice-cold water (2 x 20 mL) and saturated aqueous sodium bicarbonate solution (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide as a colorless oil.
Protocol 2: Glycosylation of a Simple Aglycone using the Glycosyl Bromide Donor
This protocol exemplifies the use of the synthesized glycosyl bromide to form a glycoconjugate with a simple alcohol.
Materials:
-
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide (from Protocol 1)
-
Benzyl alcohol (aglycone)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium iodide (TBAI)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve the aglycone, benzyl alcohol (0.5 equivalents), and tetrabutylammonium iodide (1.2 equivalents) in anhydrous dichloromethane (5 mL) in a round-bottom flask under an argon atmosphere.
-
Add N,N-diisopropylethylamine (2.0 equivalents) to the mixture and stir at room temperature for 15 minutes.
-
Dissolve 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide (1.0 equivalent) in anhydrous dichloromethane (5 mL) and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield the benzylated glycoconjugate.
Protocol 3: Deprotection of Benzyl Groups
This protocol describes the removal of the benzyl protecting groups to yield the final glycoconjugate.
Materials:
-
Benzylated glycoconjugate (from Protocol 2)
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply
Procedure:
-
Dissolve the benzylated glycoconjugate in methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected glycoconjugate.
Quantitative Data Presentation
The following table summarizes the in vitro anticancer activity of representative glycoconjugates, demonstrating the potential of this therapeutic strategy.
| Glycoconjugate | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Glucopyranosyl-benzyl derivative (8d) | HCT-116 (Colon Cancer) | 2.88 ± 0.32 | [6] |
| 5-Fluorouracil (control) | HCT-116 (Colon Cancer) | 3.14 ± 0.11 | [6] |
| Glufosfamide | Pancreatic Cancer Cells | - | [1] |
| Glucose-Paclitaxel conjugate | MCF-7 (Breast Cancer) | - | [7] |
| Disulfide with galactose rings | U937 (Histiocytic Lymphoma) | Induces high levels of apoptosis | [8] |
Visualizations
Experimental Workflow for Glycoconjugate Synthesis
References
- 1. Glycoconjugation: An approach to cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-associated carbohydrate antigens: Biomarker discovery and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sbhlab.com [sbhlab.com]
- 4. Development of Globo-H cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Carbohydrate building blocks for the construction of tumor-associated antigens. Synthesis of Lewis Y determinants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2'-paclitaxel methyl 2-glucopyranosyl succinate for specific targeted delivery to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of a new class of glycoconjugated disulfides that exhibit potential anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in the Synthesis of Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a pivotal starting material in the synthesis of potential therapeutic agents for Alzheimer's disease (AD). While a direct, multi-step synthesis of a named AD drug from this specific precursor is not extensively detailed in current literature, its versatile reactivity allows for its incorporation into various classes of compounds targeting key pathological features of the disease. This document outlines synthetic strategies, detailed experimental protocols for key transformations, and the biological rationale for targeting specific pathways in AD.
Introduction: The Role of Carbohydrates in Alzheimer's Disease Drug Discovery
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The multifaceted nature of AD necessitates the development of multi-target-directed ligands. Carbohydrate-based molecules, due to their inherent biocompatibility and stereochemical diversity, represent a promising class of compounds for the development of novel AD therapeutics. This compound is a crucial and versatile building block in this context, offering a scaffold for the synthesis of glycosylated molecules with the potential to modulate key pathological pathways in AD.[1]
Synthetic Applications of this compound
The benzyl protecting groups on this compound render the hydroxyl groups at positions 2, 3, 4, and 6 inert to a wide range of reaction conditions, allowing for selective modification at the anomeric (C1) position. This protected glucose derivative can be utilized in the synthesis of various classes of potential AD therapeutics, including:
-
Cholinesterase Inhibitors: By linking the glucopyranose moiety to known cholinesterase inhibitors like tacrine, novel glycoconjugates can be synthesized. The sugar moiety can improve the pharmacokinetic properties and potentially reduce the toxicity of the parent drug.
-
Amyloid-β Aggregation Inhibitors: C-glycosides and other glucose derivatives can be designed to interact with the Aβ peptide, preventing its aggregation into toxic oligomers and fibrils.
-
Tau Protein Modulators: Glycosylation can influence the phosphorylation state and aggregation propensity of the tau protein. Synthetic glycans can be used to study these processes and develop inhibitors of tau pathology.
-
Neuroprotective Agents: Glucose derivatives, such as trehalose mimics, have shown neuroprotective effects. This compound is a key precursor for the synthesis of such compounds.
Logical Workflow for Synthesis
Caption: General synthetic workflow for utilizing this compound.
Experimental Protocols
Synthesis of this compound
A reliable supply of the starting material is crucial. The following protocol describes a common two-step synthesis from methyl α-D-glucopyranoside.
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
Reaction: Methyl α-D-glucopyranoside is benzylated using benzyl halide in the presence of a base.
-
Procedure:
-
Dissolve methyl glucoside in a suitable organic solvent (e.g., DMF).
-
Under an inert atmosphere (e.g., nitrogen), add a metal hydride (e.g., NaH) portion-wise and stir until gas evolution ceases.
-
Cool the reaction mixture to ≤15 °C and slowly add benzyl halide (e.g., benzyl chloride).
-
After the addition is complete, allow the reaction to warm to 20-40 °C and stir for 1-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Perform an aqueous workup to isolate the crude product, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
-
Step 2: Hydrolysis to this compound
-
Reaction: The methyl glycoside is hydrolyzed under acidic conditions.
-
Procedure:
-
Add the methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside to a mixture of an acid (e.g., HCl or H₂SO₄) and an alcohol (e.g., methanol or ethanol).
-
Heat the reaction mixture to 60-100 °C for 2-8 hours. A white solid should precipitate.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and isolate the product by filtration. The product can be further purified by recrystallization.
-
| Parameter | Step 1 (Benzylation) | Step 2 (Hydrolysis) | Reference |
| Starting Material | Methyl α-D-glucopyranoside | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | [2] |
| Key Reagents | NaH, Benzyl Chloride, DMF | HCl/Methanol or H₂SO₄/Ethanol | [2] |
| Reaction Temperature | 0-40 °C | 60-100 °C | [2] |
| Reaction Time | 1-4 h | 2-8 h | [2] |
| Purity | 91.3-95.0% | 97.2-99.6% | [2] |
| Yield | 85.5-97.4% | 66.7-79.3% | [2] |
Synthesis of a Trehalose Mimic: A Potential Neuroprotective Agent
This protocol details the synthesis of a C-phenyl-glucopyranosyl-glucopyranoside, a trehalose analog, which may exhibit neuroprotective properties.
-
Reaction: Bismuth(III) triflate-catalyzed ketosylation of 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose with this compound.[3]
-
Procedure:
-
To a suspension of Bi(OTf)₃ (0.007 mmol), 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (0.09 mmol), and anhydrous CaSO₄ (approx. 100 mg) in dry CH₂Cl₂ (3.5 mL), add this compound (0.13 mmol) at 0 °C under an Argon atmosphere.[3]
-
Stir the resulting mixture at 0 °C for 15 hours.[3]
-
Quench the reaction by adding a saturated NaHCO₃ solution (5 mL).[3]
-
Extract the mixture with CH₂Cl₂. Wash the organic layer with water and a saturated NaCl solution.[3]
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.[3]
-
Purify the crude product by preparative silica gel TLC (ethyl acetate/hexane = 1/3) to yield the final product.[3]
-
| Parameter | Value | Reference |
| Starting Material 1 | 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | [3] |
| Starting Material 2 | This compound | [3] |
| Catalyst | Bismuth(III) triflate (5 mol%) | [3] |
| Solvent | Dichloromethane (CH₂Cl₂) | [3] |
| Temperature | 0 °C | [3] |
| Reaction Time | 15 h | [3] |
| Yield of Product 1 | 55% | [3] |
| Yield of By-product 4 | 11% | [3] |
Signaling Pathways in Alzheimer's Disease and Potential Therapeutic Intervention
The design of therapeutics using this compound as a scaffold is guided by the key pathological cascades in Alzheimer's disease.
The Amyloid Cascade Hypothesis
This hypothesis posits that the accumulation of Aβ peptides is the primary event in AD pathogenesis. Inhibiting the production or aggregation of Aβ is a major therapeutic strategy.
Caption: The Amyloid Cascade and potential inhibition by C-glycosides.
Tau Pathology
Hyperphosphorylation of the tau protein leads to its dissociation from microtubules and aggregation into NFTs, causing neuronal dysfunction.
Caption: Tau pathology and a hypothetical point of intervention.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex carbohydrate-based molecules with potential therapeutic applications in Alzheimer's disease. While direct synthetic routes to currently approved drugs are not established, its utility in constructing novel cholinesterase inhibitors, Aβ aggregation modulators, and neuroprotective agents is evident. The protocols and strategies outlined in these notes provide a foundation for researchers to explore the rich chemical space of glycotherapeutics for this devastating neurodegenerative disease. Further research is warranted to fully elucidate the potential of compounds derived from this important precursor.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent systems for the recrystallization of this compound?
A1: The most commonly cited solvent systems for the recrystallization of this compound are mixtures of a solvent in which the compound is soluble (often at elevated temperatures) and a non-solvent (or poor solvent) in which it is less soluble, particularly at cooler temperatures. Effective systems include:
-
Ethyl acetate/Hexane
-
Ethanol/Cyclohexane
-
Methanol
-
Ethanol or Isopropanol
The choice of solvent will depend on the nature of the impurities to be removed.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should be a white to off-white crystalline solid.[1] The reported melting point varies slightly between sources but is generally in the range of 145-156 °C.[1][2]
Q3: My compound exists as a mixture of α and β anomers. Will this affect the recrystallization?
A3: Yes, the presence of both α and β anomers can complicate recrystallization. One anomer may be more crystalline or have different solubility properties than the other, which can sometimes inhibit crystallization or lead to the purification of only one anomer. In some cases, the anomers may co-crystallize. For analytical separation of anomers, techniques like HPLC are often employed.
Q4: What are the typical impurities I should be trying to remove during recrystallization?
A4: Impurities will largely depend on the synthetic route used to prepare the this compound. Common impurities may include:
-
Partially benzylated glucopyranose derivatives: Molecules where not all four hydroxyl groups have been benzylated.
-
Benzyl alcohol: A byproduct of some synthetic steps.
-
Dibenzyl ether: A potential byproduct from the benzylation reaction.
-
Unreacted starting materials: Depending on the synthesis, this could include compounds like methyl glucoside or octa-O-benzyl sucrose.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| The compound does not dissolve completely, even with heating. | 1. Insufficient solvent. 2. The chosen solvent is not appropriate for this compound. 3. The compound is highly impure with insoluble materials. | 1. Add small additional portions of the hot solvent until the compound dissolves. 2. Try a different solvent system. 3. If insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool. |
| The compound "oils out" instead of forming crystals upon cooling. | 1. The solution is too concentrated. 2. The solution is being cooled too rapidly. 3. The presence of impurities is inhibiting crystal formation. | 1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. 2. Allow the solution to cool more slowly. You can insulate the flask to slow the cooling rate. 3. Try a different solvent system or consider a pre-purification step like column chromatography to remove impurities. |
| No crystals form, even after extended cooling. | 1. The solution is too dilute. 2. The solution is supersaturated and requires nucleation. | 1. Evaporate some of the solvent to increase the concentration and then attempt to recrystallize again. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the surface of the solution. b. Adding a seed crystal of pure this compound. |
| The recrystallization yield is very low. | 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. The compound was not fully dissolved at the initial heating stage. 3. Crystals were lost during filtration. | 1. Reduce the volume of the mother liquor by evaporation and cool it again to recover more product. 2. Ensure all the compound is dissolved in the minimum amount of hot solvent. 3. Ensure proper filtration technique, including washing the crystals with a minimal amount of cold solvent. |
| The product is still impure after recrystallization (e.g., broad melting point range, presence of impurities by TLC). | 1. The chosen solvent system is not effective at removing the specific impurities present. 2. The cooling was too rapid, trapping impurities within the crystal lattice. | 1. Try a different solvent system. A two-step recrystallization using different solvent systems can be effective.[3] 2. Allow the solution to cool more slowly to promote the formation of purer crystals. |
Experimental Protocols
Protocol 1: Two-Step Recrystallization using Ethyl Acetate/Hexane and Methanol
This protocol is adapted from a patented procedure and is effective for removing various impurities.[3]
-
Step 1: Ethyl Acetate/Hexane Recrystallization a. Dissolve the crude this compound in a minimal amount of hot ethyl acetate. b. Once fully dissolved, gradually add hexane until the solution becomes slightly turbid. c. Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath. For enhanced crystallization, storage at -25°C overnight is recommended.[3] d. Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Step 2: Methanol Recrystallization a. Take the crystals obtained from Step 1 and dissolve them in a minimal amount of boiling methanol.[3] b. Once dissolved, allow the solution to cool slowly to room temperature. c. Further cool the solution at -25°C to maximize crystal formation.[3] d. Collect the pure crystals by vacuum filtration, washing with a small amount of cold methanol. e. Dry the crystals under vacuum. A yield of approximately 70% can be expected from the crude material.[3]
Quantitative Data Summary
| Parameter | Ethyl Acetate/Hexane followed by Methanol |
| Initial Dissolution | Hot Ethyl Acetate, Boiling Methanol |
| Precipitating Agent | Hexane |
| Crystallization Temperature | -25 °C[3] |
| Reported Yield | ~70%[3] |
| Melting Point of Pure Product | 153 °C[3] |
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues during the recrystallization of this compound.
References
Technical Support Center: Stereoselective Glycosylation with Benzylated Glucose Donors
Welcome to the technical support center for stereoselective glycosylation utilizing benzylated glucose donors. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of these critical reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the stereoselective glycosylation of benzylated glucose donors.
Question: My glycosylation reaction with a per-O-benzylated glucose donor is resulting in a low yield. What are the potential causes and solutions?
Answer:
Low yields in glycosylation reactions with benzylated glucose donors can stem from several factors. Benzyl groups are non-participating and electron-donating, which increases the reactivity of the donor but can also lead to side reactions and instability.[1]
Potential Causes and Troubleshooting Steps:
-
Moisture in the Reaction: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. The use of molecular sieves (e.g., 4 Å) is highly recommended.
-
Suboptimal Activator/Promoter: The choice and amount of activator are crucial. Common activators for thioglycosides include N-iodosuccinimide (NIS)/triflic acid (TfOH) or dimethyl(methylthio)sulfonium triflate (DMTST). For trichloroacetimidate donors, a catalytic amount of a Lewis acid like trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) is used. The reactivity of the activator should be matched with the reactivity of the donor and acceptor.
-
Reaction Temperature: Temperature significantly impacts the stability of the intermediates and the reaction rate.[2] A common issue is the decomposition of the activated donor at higher temperatures. It is often beneficial to start the reaction at a low temperature (e.g., -78 °C or -40 °C) and then slowly warm it to the optimal temperature.
-
Donor/Acceptor Reactivity Mismatch: A highly reactive donor paired with a poorly nucleophilic acceptor can lead to donor decomposition before glycosylation occurs. Conversely, a less reactive donor may require more forcing conditions that can lead to side reactions. Adjusting the protecting groups on the acceptor can modulate its nucleophilicity.
-
Steric Hindrance: Significant steric bulk around the acceptor's hydroxyl group can impede the approach of the glycosyl donor, leading to lower yields. Using a less sterically hindered acceptor or modifying the reaction conditions to favor the less hindered product may be necessary.
Question: I am struggling to achieve high α-selectivity (1,2-cis glycosylation) with my benzylated glucose donor. How can I improve this?
Answer:
Achieving high α-selectivity with glucose donors that lack a participating group at the C2 position is a significant challenge.[3] The formation of the α-glycoside is often kinetically favored but can be difficult to control.
Strategies to Enhance α-Selectivity:
-
Solvent Effects: The choice of solvent can have a profound impact on stereoselectivity. Ethereal solvents like diethyl ether (Et₂O) or dibutyl ether (Bu₂O) can stabilize the intermediate oxocarbenium ion and favor the formation of the α-anomer through the "in situ anomerization" pathway.
-
Promoter System: The combination of a thiophilic promoter and a Lewis acid can influence the reaction outcome. For example, the use of NIS/TfOH is a common choice.
-
Temperature Control: Low temperatures often favor the kinetic α-product. Performing the reaction at -78°C or colder can significantly enhance α-selectivity.
-
Leaving Group: The nature of the anomeric leaving group on the donor can influence the stereochemical outcome. Trichloroacetimidates and thioglycosides are common choices, and the optimal leaving group may vary depending on the specific substrates and conditions.
Question: How can I improve the β-selectivity (1,2-trans glycosylation) when using a benzylated glucose donor?
Answer:
Obtaining the β-glycoside from a donor with a non-participating benzyl group at C2 is notoriously difficult due to the absence of neighboring group participation that would favor the formation of a 1,2-trans linkage.
Approaches to Increase β-Selectivity:
-
Participating Solvents: Nitrile solvents, such as acetonitrile (CH₃CN) or propionitrile (EtCN), can act as participating species. They can attack the oxocarbenium ion from the α-face to form a transient α-nitrilium ion intermediate. Subsequent displacement by the acceptor alcohol from the β-face leads to the desired β-glycoside.
-
Use of Additives: The addition of certain salts, like tetra-n-butylammonium iodide (TBAI), can sometimes promote the formation of the β-anomer.
-
Protecting Group Modification: While the core question is about benzylated donors, it's important to note that for achieving high β-selectivity, the most reliable method is to use a participating protecting group at the C2 position, such as an acetyl or benzoyl group. If the final product must be benzylated, a two-step process involving glycosylation with a participating group followed by deprotection and benzylation might be more efficient.
-
Catalyst Control: Some catalytic systems have been developed to favor β-selectivity even in the absence of a participating group.[4][5] These often involve specific Lewis acids or organocatalysts that can direct the approach of the acceptor.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why are benzyl groups at the C2 position of a glucose donor considered "non-participating"?
A1: A participating group, typically an ester like acetate or benzoate at the C2 position, can form a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate shields the α-face of the sugar, forcing the incoming nucleophile (the acceptor alcohol) to attack from the β-face, resulting in a 1,2-trans glycosidic bond. Benzyl ethers at the C2 position lack the carbonyl oxygen necessary to form this cyclic intermediate and therefore cannot direct the stereochemical outcome in this manner.
Q2: What is the role of the "anomeric effect" in glycosylation reactions?
A2: The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over an equatorial one. This is because the axial orientation allows for a stabilizing overlap between the lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C1-substituent bond. In the context of glycosylation, the anomeric effect influences the ground-state conformation of the glycosyl donor and can affect the stereochemical outcome of the reaction, often favoring the formation of the α-glycoside (axial).
Q3: Can I use the same reaction conditions for primary and secondary alcohol acceptors?
A3: Not always. Secondary alcohols are generally less nucleophilic and more sterically hindered than primary alcohols.[3] Consequently, glycosylation reactions with secondary alcohols often require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive promoters) to achieve reasonable yields.[3] These more vigorous conditions can sometimes lead to a decrease in stereoselectivity. It is often necessary to optimize the reaction conditions for each type of acceptor.
Q4: How do I monitor the progress of my glycosylation reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of a glycosylation reaction. A co-spot of the donor and acceptor starting materials should be run alongside the reaction mixture. The disappearance of the limiting reagent (usually the acceptor) and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. Staining with a carbohydrate-active stain, such as ceric ammonium molybdate (CAM) or p-anisaldehyde, is typically used for visualization.
Q5: What are some common side reactions in glycosylation with benzylated donors?
A5: Common side reactions include:
-
Hydrolysis of the donor: If there is trace moisture in the reaction, the activated donor can be hydrolyzed back to the corresponding hemiacetal.
-
Glycal formation: Elimination of the C2 substituent and the anomeric leaving group can lead to the formation of a glycal byproduct.
-
Ortho-glycosylation: If the acceptor is a phenol, ortho-glycosylation of the aromatic ring can sometimes occur.
-
Trehalose formation: Self-condensation of the glycosyl donor can lead to the formation of a trehalose-type dimer.
Quantitative Data Summary
The following tables summarize representative quantitative data for the stereoselective glycosylation of benzylated glucose donors under various conditions.
Table 1: Influence of Solvent on α/β Selectivity
| Glycosyl Donor | Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Per-O-benzyl-glucosyl thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -60 | 85 | 1:1 | [3] |
| Per-O-benzyl-glucosyl thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | Et₂O | -78 | 70 | >20:1 | [3] |
| Per-O-benzyl-glucosyl trichloroacetimidate | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | TMSOTf | CH₂Cl₂ | -20 | 92 | 1:1.5 | [4] |
| Per-O-benzyl-glucosyl trichloroacetimidate | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | TMSOTf | CH₃CN | -40 | 85 | 1:9 | [4] |
Table 2: Effect of Promoter on Glycosylation Outcome
| Glycosyl Donor | Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Per-O-benzyl-glucosyl thioglycoside | Cholesterol | NIS/TfOH | CH₂Cl₂ | -40 | 88 | 2.3:1 | [4] |
| Per-O-benzyl-glucosyl thioglycoside | Cholesterol | BSP/Tf₂O | CH₂Cl₂ | -60 | 91 | 1:1.2 | [4] |
| Per-O-benzyl-glucosyl thioglycoside | Cholesterol | NBS/TfOH | CH₂Cl₂ | -20 | 75 | 1.5:1 | [4] |
Experimental Protocols
Protocol 1: General Procedure for α-Selective Glycosylation using a Thioglycoside Donor
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the glycosyl acceptor (1.0 equiv) and freshly activated 4 Å molecular sieves.
-
Dissolve the contents in anhydrous diethyl ether (Et₂O) (0.1 M solution).
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve the per-O-benzylated thioglucoside donor (1.2 equiv) in anhydrous Et₂O.
-
Add the donor solution to the acceptor mixture via cannula.
-
In a third flask, prepare a solution of N-iodosuccinimide (NIS) (1.3 equiv) in anhydrous Et₂O.
-
To the NIS solution, add triflic acid (TfOH) (0.1-0.2 equiv) via syringe.
-
Slowly add the NIS/TfOH solution to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Allow the mixture to warm to room temperature, then dilute with dichloromethane (CH₂Cl₂) and filter through Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for β-Selective Glycosylation using a Trichloroacetimidate Donor
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl donor (1.2 equiv), the glycosyl acceptor (1.0 equiv), and freshly activated 4 Å molecular sieves.
-
Add anhydrous acetonitrile (CH₃CN) (0.05 M solution).
-
Cool the mixture to -40 °C in a dry ice/acetonitrile bath.
-
Add a solution of trimethylsilyl triflate (TMSOTf) (0.1 equiv) in anhydrous CH₃CN dropwise.
-
Stir the reaction at -40 °C and monitor by TLC.
-
Once the donor is consumed, quench the reaction by adding a few drops of triethylamine (Et₃N).
-
Allow the mixture to warm to room temperature, then dilute with CH₂Cl₂ and filter through Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General workflow for a stereoselective glycosylation experiment.
Caption: Decision-making guide for troubleshooting stereoselectivity issues.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
Technical Support Center: Benzylation of D-Glucose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the benzylation of D-glucose.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of benzylating D-glucose?
A1: The benzylation of D-glucose is a common strategy in carbohydrate chemistry to protect the hydroxyl groups. Benzyl ethers are used as "permanent" protecting groups because they are stable under a wide range of acidic and basic conditions. This stability allows for selective modification of other parts of the molecule. The benzyl groups can later be removed under neutral conditions, typically through catalytic hydrogenation.[1][2][3]
Q2: What are the most common reagents used for the benzylation of D-glucose?
A2: The most common method for benzylating D-glucose is the Williamson ether synthesis. This typically involves the use of a strong base to deprotonate the hydroxyl groups, followed by reaction with a benzyl halide. Common reagents include:
-
Benzylating Agent: Benzyl bromide (BnBr) or benzyl chloride (BnCl) are the standard choices.[4][5][6][7]
-
Solvent: Aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.[4][5][8]
Q3: What are the major side reactions that can occur during the benzylation of D-glucose?
A3: The primary side reaction of concern is the formation of benzylidene acetals .[9][10] This occurs when a single molecule of benzaldehyde, which can be formed in situ from the benzylating agent or be present as an impurity, reacts with two hydroxyl groups on the glucose molecule to form a cyclic acetal. The 4,6-O-benzylidene acetal is thermodynamically favored and commonly observed.[11] Another potential issue is the formation of an amine side-product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, when using benzyl bromide and sodium hydride in DMF, which can act as a catalyst poison in subsequent reactions.[8] Incomplete benzylation leading to a mixture of partially benzylated products is also a common challenge.[6]
Q4: How does the choice of base affect the benzylation reaction?
A4: The choice of base is critical for the efficiency and selectivity of the benzylation.
-
Strong bases like sodium hydride (NaH) are effective for complete benzylation but can lead to a lack of selectivity and promote side reactions if not carefully controlled.[4][6]
-
Milder bases such as silver oxide (Ag₂O) can be used for more selective benzylation, particularly when trying to protect one hydroxyl group in the presence of others.[12]
-
The use of bases like barium oxide has been reported for regioselective benzylation, though its poor solubility can be a challenge.[13]
Q5: Can the reaction temperature influence the outcome of the benzylation?
A5: Yes, reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to an increase in side products and decomposition of the sugar.[13][14] For instance, in some protocols, controlled heating is used to achieve regioselective benzylation, but excessively high temperatures can lead to a complex mixture of products.[6] It is important to carefully control the temperature to balance reaction efficiency with the minimization of side reactions.[14][15]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Benzylated Product | 1. Incomplete deprotonation of hydroxyl groups. 2. Insufficient amount of benzylating agent. 3. Reaction time is too short. 4. Presence of water in the reaction mixture. | 1. Ensure the base (e.g., NaH) is fresh and added in sufficient excess. 2. Use a slight excess of the benzylating agent (e.g., benzyl bromide). 3. Monitor the reaction by TLC and allow it to proceed to completion. 4. Use anhydrous solvents and reagents. Consider azeotropic removal of water before adding the base.[7] |
| Incomplete Reaction (Mixture of Partially Benzylated Products) | 1. Steric hindrance preventing access to certain hydroxyl groups. 2. Insufficient reactivity of the reagents. 3. Poor solubility of the glucose starting material or intermediates. | 1. For sterically hindered hydroxyls, consider using a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) to enhance reactivity.[4] 2. Increase the reaction temperature cautiously while monitoring for side product formation. 3. Choose a solvent in which the carbohydrate is more soluble, such as DMF. |
| Formation of an Unexpected Side Product (Benzylidene Acetal) | 1. Presence of benzaldehyde as an impurity in the benzyl bromide. 2. Oxidation of benzyl bromide or benzyl alcohol to benzaldehyde during the reaction. | 1. Use freshly distilled or high-purity benzyl bromide. 2. The formation of the 4,6-O-benzylidene acetal can sometimes be exploited as part of the protecting group strategy.[11] If undesired, it can be removed by acidic hydrolysis.[9] |
| Reaction Mixture Turns Dark or Charred | 1. Reaction temperature is too high, leading to decomposition of the carbohydrate. 2. Use of a strong base in excess, leading to degradation. | 1. Maintain a lower reaction temperature and monitor the reaction closely.[14] 2. Add the base portion-wise to control the exothermicity of the reaction. |
| Difficulty in Purifying the Product | 1. Co-elution of closely related, partially benzylated products. 2. Presence of non-polar impurities like benzyl alcohol or dibenzyl ether.[7] 3. An amine impurity from the use of DMF as a solvent can co-elute with the product.[8] | 1. If separation of regioisomers is difficult, consider derivatizing the free hydroxyl group(s) to alter the polarity before chromatography.[6] 2. Ensure complete reaction to minimize starting material and intermediates. Use an appropriate solvent system for chromatography to separate non-polar byproducts. 3. An acidic wash during the work-up can remove the amine impurity.[8] |
Quantitative Data Summary
| Benzylation Method | Substrate | Catalyst/Additive | Reaction Time | Yield | Reference |
| NaH, Benzyl Bromide in THF | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | None | 24 hours at reflux | - | [4] |
| NaH, Benzyl Bromide in THF | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | TBAI (10 mol%) | 10 minutes at 20°C | Quantitative | [4] |
| NaH, Benzyl Chloride | Methyl α-D-glucopyranoside | None | 3 hours at 105°C | 67% (mixture of 3-OH and 4-OH isomers) | [6] |
| Benzoyl Chloride in Pyridine | α-D-glucose | None | - | 37% (1,2,3,6-tetrabenzoate) | [16][17] |
Experimental Protocols
Protocol 1: Benzylation of Diacetone-D-glucose with NaH and TBAI Catalyst [4]
This protocol describes a rapid and high-yielding benzylation of a sterically hindered hydroxyl group.
-
Preparation: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose) (39 g, 150 mmol) in 250 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Alkoxide Formation: Slowly add sodium hydride (NaH) (7.3 g of a 50% dispersion in oil, 152 mmol) to the solution with stirring and cooling (e.g., in an ice bath).
-
Catalyst and Reagent Addition: Once the addition of NaH is complete and the solution is homogeneous, add tetrabutylammonium iodide (TBAI) (5.4 g, 15 mmol, 10 mol%). Following the addition of the catalyst, add benzyl bromide (18 mL, 151 mmol).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 10 minutes at room temperature.
-
Work-up: Upon completion, the reaction mixture can be quenched by the slow addition of methanol. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Regioselective Benzylation of Methyl α-D-glucopyranoside [6]
This protocol aims for the regioselective benzylation to yield primarily the 2,4,6-tri-O-benzyl derivative, leaving the 3-OH group free.
-
Preparation: Vigorously stir a mixture of methyl α-D-glucopyranoside (10.1 g, 52 mmol) in benzyl chloride (100 mL, 869 mmol) under an argon atmosphere at 85°C.
-
Base Addition: Add a 60% suspension of sodium hydride (NaH) in mineral oil (1.03 g, 25.75 mmol) portion-wise.
-
Heating and Further Base Addition: After 15 minutes, increase the reaction temperature to 105°C. Add additional NaH (5.24 g, 131 mmol) portion-wise over 15 minutes.
-
Reaction: Stir the resulting mixture for 3 hours at 105°C.
-
Work-up: Allow the reaction mixture to cool to room temperature. Quench carefully with methanol. Dilute with an organic solvent and wash with water.
-
Purification: The crude product, a mixture of regioisomers, is purified by column chromatography on silica gel. To improve separation, the mixture of isomers can be acylated (e.g., with benzoyl chloride or acetic anhydride), the acylated products separated by chromatography, and the desired isomer subsequently de-acylated.[6]
Visualizations
Caption: General workflow for the benzylation of D-Glucose.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. mpikg.mpg.de [mpikg.mpg.de]
- 4. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 9. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 11. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xtbg.cas.cn [xtbg.cas.cn]
- 16. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Anomeric Mixture Formation in Glycosylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to anomeric mixture formation in glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction is producing a nearly 1:1 mixture of α and β anomers. What are the initial steps to favor the formation of one anomer?
A1: Achieving high anomeric selectivity is a common challenge in glycosylation chemistry. The formation of an anomeric mixture is influenced by multiple parameters, including the glycosyl donor, glycosyl acceptor, activator/promotor system, solvent, and temperature.[1] To favor a specific anomer, you can systematically modify these reaction conditions.
Initial Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical and can significantly alter the stereochemical outcome.[1][2] Ethereal solvents like diethyl ether (Et₂O) or dioxane tend to favor the formation of α-glycosides, whereas nitrile solvents such as acetonitrile (CH₃CN) typically promote the formation of β-glycosides.[2][3]
-
Temperature Adjustment: Lowering the reaction temperature can enhance the selectivity of the reaction by favoring the formation of the thermodynamically more stable product.[4][5]
-
Protecting Group Strategy: The protecting group at the C2 position of the glycosyl donor plays a pivotal role. A "participating" group (e.g., acetyl, benzoyl) can form a cyclic intermediate that blocks one face of the sugar, leading to the formation of the 1,2-trans-glycoside (often the β-anomer).[6][7] Conversely, a "non-participating" group (e.g., benzyl, azido) does not form this intermediate, which can result in a mixture of anomers or favor the 1,2-cis product (often the α-anomer).[6][7]
Q2: I am using a glycosyl donor with a C2 participating group, but I am still observing a significant amount of the α-anomer. What could be the cause?
A2: While a C2 participating group, such as an acetyl or benzoyl group, is a well-established strategy to achieve 1,2-trans glycosylation (typically the β-anomer), the formation of the undesired 1,2-cis (α-anomer) can still occur due to several factors.[6][7]
-
Reaction Mechanism Shift: The reaction may not be proceeding exclusively through the desired acyloxonium ion intermediate. Factors such as a highly reactive promoter or a less nucleophilic acceptor can lead to a more Sₙ1-like mechanism, involving a flattened oxocarbenium ion intermediate, which allows for attack from either face.[6]
-
Anomerization: The initially formed, kinetically favored 1,2-trans product may be isomerizing to the thermodynamically more stable anomer under the reaction conditions. This can be influenced by the reaction time, temperature, and the presence of Lewis acidic promoters.
-
Solvent Effects: Even with a participating group, the solvent can still influence the anomeric ratio. Less polar, non-participating solvents may not sufficiently stabilize the charged acyloxonium intermediate, leading to a loss of selectivity.
Q3: How can I promote the formation of the thermodynamically less favored 1,2-cis (e.g., β-mannoside) glycosidic linkage?
A3: The synthesis of 1,2-cis glycosides, such as β-mannosides, is challenging due to both steric hindrance and the anomeric effect favoring the α-anomer.[3] However, several strategies have been developed to overcome this:
-
Use of Non-Participating Groups: Employing a non-participating protecting group at the C2 position is a prerequisite to avoid the formation of the 1,2-trans product.[6]
-
Solvent Choice: Ethereal solvents like diethyl ether are known to favor the formation of α-glycosides (1,2-cis for glucose).[3][8]
-
Conformational Constraints: Introducing protecting groups that lock the conformation of the glycosyl donor, such as a 4,6-O-benzylidene acetal in mannosyl donors, can favor an Sₙ2-type displacement, leading to the β-anomer.[9]
-
Intramolecular Aglycone Delivery (IAD): This strategy involves tethering the glycosyl acceptor to the glycosyl donor, forcing the glycosylation to occur on a specific face.
Troubleshooting Guides
Guide 1: Optimizing for the β-Anomer (1,2-trans Glycosylation)
This guide provides a systematic approach to favor the formation of the β-anomer, particularly when using a glycosyl donor with a C2 participating group.
Caption: Workflow for optimizing β-anomer formation.
Guide 2: Optimizing for the α-Anomer (1,2-cis Glycosylation)
This guide outlines a strategy to favor the formation of the α-anomer.
References
- 1. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Synthesis and Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis and purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification processes.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield in the first step (benzylation of methyl glucoside) | - Incomplete deprotonation of hydroxyl groups.- Insufficient amount of benzylating agent.- Reaction temperature is too low or reaction time is too short. | - Ensure the metal hydride is fresh and the reaction is conducted under anhydrous conditions. Stir until bubble evolution ceases completely before adding benzyl halide.[1]- Use a slight excess of benzyl halide (e.g., molar ratio of methyl glucoside:metal hydride:benzyl halide = 1:1.1:4.74).[1]- Maintain the reaction temperature between 20-40°C for 1-4 hours after the addition of benzyl halide.[1] Monitor reaction progress by TLC. |
| SYN-002 | Presence of partially benzylated byproducts | - Insufficient amount of benzylating agent or base.- Steric hindrance preventing complete benzylation. | - Increase the equivalents of benzyl halide and base.[1]- Consider alternative benzylation methods for hindered hydroxyls, though for this specific synthesis, ensuring proper stoichiometry is key. |
| SYN-003 | Formation of per-benzylated sucrose as a byproduct | - If starting from sucrose, the cleavage of the glycosidic bond may be incomplete. | - Optimize the hydrolysis conditions (acid concentration, temperature, and time) to ensure complete cleavage to the desired glucopyranose.[2] |
| PUR-001 | Difficulty in crystallizing the final product | - Presence of impurities that inhibit crystallization.- Inappropriate solvent system for crystallization. | - Purify the crude product by column chromatography before crystallization if significant impurities are present.- Use a suitable solvent system. Mixtures of ethyl acetate and hexane, or alcohols like ethanol, have been reported to be effective for crystallization.[3] Forcing crystallization by storing at low temperatures (e.g., -25°C) can also be beneficial.[2] |
| PUR-002 | Oily product instead of a white solid | - Presence of residual solvents or impurities. | - Ensure complete removal of reaction solvents under reduced pressure.- Attempt crystallization from a different solvent system. An oily product can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| QC-001 | Product purity is below the desired specification (>98%) | - Incomplete reaction in either the benzylation or hydrolysis step.- Ineffective purification. | - Monitor each reaction step by TLC or HPLC to ensure completion.[1]- Recrystallize the product multiple times if necessary. Column chromatography can be employed for highly impure samples.[2] |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the recommended starting material for the large-scale synthesis of this compound? A1: Methyl α-D-glucopyranoside is a commonly used and commercially available starting material for a two-step synthesis.[4] An alternative route involves the hydrolysis of octa-O-benzyl sucrose.[2]
-
Q2: What are the critical reaction parameters for the benzylation step? A2: The critical parameters include maintaining anhydrous conditions, ensuring complete deprotonation of the hydroxyl groups with a metal hydride, controlling the temperature during the addition of benzyl halide (≤15°C), and allowing the reaction to proceed at a slightly elevated temperature (20-40°C) for a sufficient duration.[1]
-
Q3: How can I monitor the progress of the reactions? A3: Thin-layer chromatography (TLC) is a suitable and frequently mentioned method for monitoring the disappearance of starting materials and the formation of products in both the benzylation and hydrolysis steps.[1] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction progress and purity.[1]
Purification
-
Q4: What is the most effective method for purifying the final product on a large scale? A4: Crystallization is the most common and effective method for large-scale purification of this compound.[2] It is often possible to achieve high purity by omitting column chromatography, which can be advantageous for industrial-scale production.[2]
-
Q5: Which solvents are recommended for the crystallization of this compound? A5: A mixture of ethyl acetate and hexane is a commonly used solvent system.[2] Alcohols such as methanol or ethanol have also been reported to be effective.[2][3] The choice of solvent may depend on the nature of the impurities.
Quality Control
-
Q6: What analytical techniques are used to assess the purity of the final product? A6: The purity of this compound is typically assessed by TLC and HPLC.[1] The melting point is also a good indicator of purity.[5]
Experimental Protocols
Two-Step Synthesis from Methyl α-D-glucopyranoside
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
-
Dissolve methyl α-D-glucopyranoside in an appropriate organic solvent (e.g., dioxane) in a reaction vessel equipped with a stirrer and a nitrogen inlet.[4]
-
Under a nitrogen atmosphere, add a metal hydride (e.g., sodium hydride) portion-wise.
-
Stir the mixture for 5-45 minutes until the evolution of hydrogen gas ceases completely.[1]
-
Cool the reaction mixture to ≤15°C in an ice bath.
-
Slowly add benzyl halide (e.g., benzyl chloride) dropwise, maintaining the temperature at ≤15°C.[1] The molar ratio of methyl glucoside to metal hydride to benzyl halide should be approximately 1:1.1:4.74.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to 20-40°C.[1]
-
Stir the reaction mixture for 1-4 hours, monitoring the disappearance of the starting material by TLC.[1]
-
Upon completion, quench the reaction and perform a standard aqueous work-up to isolate the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Step 2: Hydrolysis to this compound
-
Add the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside to a mixture of an acid (e.g., hydrochloric acid or sulfuric acid) and an alcohol (e.g., methanol or ethanol).[1]
-
Heat the reaction mixture to 60-100°C and stir for 2-8 hours. A white solid is expected to precipitate during the reaction.[1]
-
Monitor the disappearance of the starting material by TLC.[1]
-
After the reaction is complete, cool the mixture and isolate the precipitated solid by filtration.
-
Wash the solid with a suitable solvent and dry to obtain the crude this compound.
Purification by Crystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethyl acetate or methanol.[2]
-
Slowly add a non-polar solvent like hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then store at a lower temperature (e.g., -25°C) to facilitate complete crystallization.[2]
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Data Presentation
Table 1: Summary of Yields and Purity for the Two-Step Synthesis
| Step | Product | Purity Range (%) | Yield Range (%) |
| 1 | Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside | 91.3 - 95.0[1] | 85.5 - 97.4[1] |
| 2 | This compound | 97.2 - 99.6[1] | 66.7 - 79.3[1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting the synthesis and purification process.
References
- 1. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 2. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 5. This compound | 4132-28-9 [sigmaaldrich.com]
influence of catalysts on the stereoselectivity of glycosylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of catalysts on the stereoselectivity of glycosylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used in glycosylation and how do they differ?
A1: The most common catalysts used in glycosylation fall into two main categories: Lewis acids and Brønsted acids.
-
Lewis Acids: These are electron-pair acceptors.[1][2] In glycosylation, they activate the glycosyl donor by coordinating to the leaving group, facilitating its departure and the formation of a reactive intermediate, such as an oxocarbenium ion.[3] Common Lewis acids include metal triflates (e.g., TMSOTf, Bi(OTf)₃, Sc(OTf)₃), boron trifluoride etherate (BF₃·OEt₂), and various metal halides.[4] Lewis acid catalysis is one of the most prevalent methods for forming glycosidic bonds.[4][5]
-
Brønsted Acids: These are proton donors.[1][2] They activate the donor by protonating the leaving group, making it a better leaving group. Chiral Brønsted acids can induce stereoselectivity, where the outcome depends on a complex interplay between the acid, donor, and acceptor.[5] These catalysts are often stable in air and moisture, making them suitable for large-scale synthesis.[5]
Organocatalysts, such as thiourea derivatives, represent a third major category and can operate through mechanisms like hydrogen-bond activation.[5]
Q2: How does a catalyst fundamentally influence the α/β stereochemical outcome?
A2: A catalyst's primary role is to control the reaction mechanism, which in turn dictates the stereochemical outcome. The stereoselectivity of a glycosylation reaction is influenced by a combination of factors including the catalyst, solvent, temperature, and the protecting groups on the donor and acceptor.[6][7][8] The catalyst can favor one of two main pathways:
-
Sₙ1-like Pathway: The catalyst promotes the formation of a discrete oxocarbenium ion intermediate. This intermediate is planar at the anomeric carbon, allowing the glycosyl acceptor to attack from either the top (α) or bottom (β) face. This pathway often leads to a mixture of anomers, with the final ratio influenced by thermodynamic (anomeric effect favoring α) and kinetic factors.[3]
-
Sₙ2-like Pathway: The catalyst facilitates a concerted displacement of the leaving group by the acceptor.[9] This pathway results in an inversion of stereochemistry at the anomeric center. For example, an α-configured donor will yield a β-glycoside. Some catalysts, through the formation of a catalyst-acceptor adduct, can increase the nucleophilicity of the acceptor, promoting an Sₙ2-type reaction.[6][9]
The choice of catalyst, its concentration, and the solvent can shift the balance between these pathways.[10]
Q3: What is the role of the solvent system in catalyst-mediated glycosylation?
A3: The solvent plays a critical role and its effects are often intertwined with the catalyst's function. Solvents can influence the reaction's stereoselectivity by:
-
Stabilizing Intermediates: Polar, coordinating solvents (like diethyl ether or nitromethane) can stabilize charged intermediates or catalyst complexes, influencing the Sₙ1/Sₙ2 balance. Some Lewis acids show high α-selectivity specifically in ethereal solvents.[4]
-
Participating in the Reaction: Nucleophilic solvents can compete with the glycosyl acceptor, leading to side products. Therefore, non-nucleophilic solvents like dichloromethane (DCM) are commonly used.[11]
-
Modulating Catalyst Activity: The solvent can affect the solubility and reactivity of the catalyst itself. For instance, a specific nitromethane-DCM solvent system was found to be optimal for Bi(OTf)₃-catalyzed reactions to mitigate the effects of acidic byproducts.
Troubleshooting Guide
Q1: My reaction is producing a low α/β ratio (poor stereoselectivity). How can I improve it?
A1: Poor stereoselectivity is a common issue.[11] Consider the following troubleshooting steps:
-
Change the Catalyst: The catalyst is the most direct modulator of stereoselectivity. If you are getting a mixture, the reaction may be proceeding through an Sₙ1-like pathway. Switching to a catalyst known to promote Sₙ2-like reactions or one that has a specific directing effect could help. For instance, certain iron or zinc catalysts have been shown to be highly α-selective.[4][12]
-
Modify the Solvent: The choice of solvent can have a profound impact. Ethereal solvents are known to favor the formation of α-glycosides. A systematic screening of non-nucleophilic solvents (e.g., DCM, Et₂O, Toluene, MeNO₂) is recommended.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., -20°C, -40°C, or even -78°C) often enhances selectivity.[13] Lower temperatures can favor the kinetically controlled product and suppress side reactions or anomerization.
-
Check Your Protecting Groups: The protecting group at the C-2 position of the glycosyl donor is crucial. A "participating" group (e.g., acetyl, benzoyl) will typically force the formation of a 1,2-trans product (e.g., β for glucose). A "non-participating" group (e.g., benzyl, ether) is required for 1,2-cis glycosylation (e.g., α for glucose), but does not guarantee it.[14]
-
Adjust Reactant Concentration: Some studies have shown that stereoselectivity can be concentration-dependent, with lower concentrations sometimes favoring higher 1,2-trans selectivity.[10]
Q2: I am observing decomposition of my glycosyl donor or acceptor. What are my options?
A2: Decomposition suggests that the reaction conditions are too harsh for your substrates.[11]
-
Use a Milder Catalyst: Strong Lewis acids can be aggressive. Consider switching to a less acidic promoter. For example, if TMSOTf is causing decomposition, a milder catalyst like Bi(OTf)₃ or Zn(OTf)₂ might be more suitable.[11]
-
Reduce Catalyst Loading: Use the lowest effective catalytic amount. While some reactions require stoichiometric promoters, many modern methods use catalytic amounts (e.g., 5-20 mol%).
-
Lower the Temperature: As with improving selectivity, lowering the temperature can significantly reduce the rate of decomposition.
-
Ensure Anhydrous Conditions: Moisture can deactivate many catalysts and lead to hydrolysis of the glycosyl donor. Ensure all glassware is oven-dried and reagents are anhydrous. The use of activated molecular sieves is standard practice.
Q3: My 1,2-cis glycosylation is not selective. What specific strategies can I employ?
A3: Achieving high 1,2-cis selectivity is a well-known challenge in carbohydrate chemistry.[9][14]
-
Catalyst Selection: This is paramount. Certain catalyst systems are specifically designed for 1,2-cis linkages. For example, iron-catalyzed systems have been developed for exclusively 1,2-cis-selective aminoglycosylation.[5][12] Phenanthroline-based organocatalysts have also been shown to be highly effective for α-1,2-cis glycoside formation.
-
Donor Modification: Besides ensuring a non-participating group at C-2, other structural modifications can help. Using donors with conformationally rigid protecting groups, such as a 4,6-O-benzylidene acetal, can improve stereoselectivity by constraining the pyranose ring.
-
Solvent and Additives: The use of ethereal solvents is a classic strategy for promoting α-selectivity. Additionally, some Lewis acids can be used as α-directing additives even with donors that would otherwise give poor selectivity.[4]
Data Hub: Catalyst Performance Comparison
The stereochemical outcome of a glycosylation reaction is highly dependent on the specific donor, acceptor, and reaction conditions. The following table summarizes data from various studies to illustrate how different Lewis acid catalysts perform under similar conditions.
| Glycosyl Donor | Glycosyl Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | α:β Ratio | Reference |
| Tri-O-acetyl-D-glucal | Benzyl alcohol | Bi(OTf)₃ (2) | DCM | RT | 3 min | 75 | α only | [10] |
| Tri-O-acetyl-D-glucal | Isopropanol | Bi(OTf)₃ (2) | DCM | RT | 5 min | 73 | α only | [10] |
| Tri-O-acetyl-D-glucal | Phenol | Bi(OTf)₃ (2) | DCM | RT | 25 min | 53 | 6:1 | [10] |
| 3,4-di-O-acetyl-D-galactal | 1-Naphthol | BF₃·OEt₂ (20) | DCM | RT | 20 min | 94 | N/A | [6] |
| 3,4-di-O-acetyl-D-galactal | 1-Naphthol | Bi(OTf)₃ (20) | DCM | RT | 20 min | 92 | N/A | [6] |
| 3,4-di-O-acetyl-D-galactal | 1-Naphthol | FeCl₃ (20) | DCM | RT | 30 min | 78 | N/A | [6] |
| 3,4-di-O-acetyl-D-galactal | 1-Naphthol | Sc(OTf)₃ (20) | DCM | RT | 60 min | 40 | N/A | [6] |
Experimental Protocols
Protocol: General Procedure for Lewis Acid-Catalyzed Glycosylation Screening
This protocol provides a representative workflow for screening different Lewis acid catalysts to optimize the stereoselectivity of a glycosylation reaction.
Materials:
-
Glycosyl Donor (e.g., a glycosyl trichloroacetimidate or thioglycoside)
-
Glycosyl Acceptor
-
Anhydrous Dichloromethane (DCM) or other appropriate anhydrous solvent
-
Lewis Acid Catalysts (e.g., TMSOTf, BF₃·OEt₂, Bi(OTf)₃)
-
Activated 4 Å Molecular Sieves
-
Inert Gas (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate or triethylamine)
Procedure:
-
Preparation: Under an inert atmosphere, add the glycosyl acceptor (1.2 equivalents) and activated 4 Å molecular sieves to an oven-dried flask. Add anhydrous DCM via syringe.
-
Addition of Donor: In a separate flask, dissolve the glycosyl donor (1.0 equivalent) in anhydrous DCM. Add this solution to the acceptor mixture.
-
Equilibration: Stir the mixture at room temperature for 30 minutes to ensure adequate drying by the molecular sieves.
-
Initiation: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Catalyst Addition: Prepare a stock solution of the Lewis acid catalyst in anhydrous DCM. Add the catalyst (e.g., 0.1-0.3 equivalents) dropwise to the stirring reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Observe the consumption of the glycosyl donor.
-
Quenching: Once the reaction is complete, quench by adding the appropriate quenching solution (e.g., a few drops of triethylamine or saturated NaHCO₃ solution) until the mixture is neutralized.
-
Workup: Allow the mixture to warm to room temperature. Filter off the molecular sieves and wash them with DCM. Combine the filtrates and wash with water and then brine.
-
Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the yield and α/β ratio of the purified product using ¹H NMR spectroscopy.
-
Optimization: Repeat the procedure with different catalysts, solvents, and temperatures to find the optimal conditions for the desired stereochemical outcome.
Mandatory Visualizations
Caption: Workflow for optimizing glycosylation stereoselectivity.
Caption: Factors influencing the stereochemical outcome of glycosylation.
Caption: Competing Sₙ1 and Sₙ2 pathways in glycosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iron-Catalyzed Stereoselective Nitrogen Atom Transfer for 1,2-cis-Selective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - OâGlycosyl Trichloroacetimidates as Glycosyl Donors and Platinum(IV) Chloride as a Dual Catalyst Permitting Stereo- and Regioselective Glycosidations - ACS Catalysis - Figshare [acs.figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [scholarworks.brandeis.edu]
- 11. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron-Catalyzed Highly Stereospecific Glycosylation with Glycal Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Iron-catalyzed stereoselective glycosylation for 1,2-cis-aminoglycoside assembly - PMC [pmc.ncbi.nlm.nih.gov]
removal of benzyl protecting groups without affecting other functional groups
Welcome to the technical support center for the selective deprotection of benzyl (Bn) groups. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing benzyl ethers, esters, and amines while preserving other sensitive functional groups within a molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing a benzyl protecting group?
A1: The main strategies for benzyl group cleavage can be broadly categorized into reductive, oxidative, and acid-catalyzed methods.[1]
-
Reductive Cleavage : This is the most common approach, typically involving catalytic hydrogenolysis.[1][2] It can be performed using hydrogen gas (H₂) with a palladium catalyst (e.g., Pd/C) or through catalytic transfer hydrogenation with a hydrogen donor like ammonium formate or formic acid.[3][4]
-
Oxidative Cleavage : This method is useful for substrates that are sensitive to reductive conditions.[2] Common oxidants include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), ceric ammonium nitrate (CAN), and Oxone®.[1][5]
-
Acid-Catalyzed Cleavage : Strong Lewis or Brønsted acids can cleave benzyl groups.[6][7] Reagents like boron trichloride (BCl₃) or trifluoroacetic acid (TFA) are often used, but this method is generally limited to substrates that can withstand harsh acidic conditions.[7][8]
Q2: How do I choose the best debenzylation method for my specific molecule?
A2: The choice depends critically on the functional groups present in your substrate.[5]
-
For molecules with reducible groups like alkenes, alkynes, or nitro groups, oxidative methods (e.g., DDQ) are generally preferred over catalytic hydrogenolysis.[2][9]
-
If your molecule is sensitive to oxidation but stable under reductive conditions, catalytic hydrogenolysis is often the cleanest and most efficient method.[4]
-
If the molecule contains other protecting groups, their stability must be considered. For example, a trityl (Tr) group can be selectively removed with mild acid in the presence of a benzyl ether, while a benzyl group can be removed by hydrogenolysis, leaving the trityl group intact.[10]
Below is a decision-making workflow to help guide your selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of starting materials and intermediates is of paramount importance in the synthesis of complex carbohydrates and glycosylated drug molecules. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a crucial building block in many synthetic pathways, and its purity directly impacts the yield, purity, and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for the purity assessment of this compound, supported by recommended experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is a powerful and widely used technique for the analysis of protected carbohydrates like this compound. The hydrophobic nature of the benzyl protecting groups makes this compound well-suited for separation on a non-polar stationary phase.
For benzylated carbohydrates, stationary phases that offer π-π interactions, in addition to hydrophobic interactions, can provide enhanced selectivity. Therefore, a phenyl-hexyl or pentafluorophenyl column is often recommended over a standard C18 column. Methanol is also frequently favored over acetonitrile as the organic modifier in the mobile phase to enhance these π-π interactions.
Below is a recommended starting protocol for the HPLC analysis of this compound. This protocol may require optimization for specific instrumentation and impurity profiles.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of methanol and dichloromethane (e.g., 1:1 v/v), to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 70% B
-
5-25 min: 70% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (due to the benzyl groups)
-
Injection Volume: 10 µL
Comparison with Alternative Analytical Techniques
While HPLC is a gold standard for quantitative purity analysis, other techniques can provide valuable, often complementary, information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Quantitative purity, detection of minor impurities, retention time. | High resolution, high sensitivity, quantitative, reproducible. | Requires method development, may not identify unknown impurities without a mass spectrometer. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Qualitative purity, visualization of major impurities, Rf values. | Rapid, inexpensive, simple equipment. | Low resolution, not quantitative, less sensitive than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of major impurities, estimation of purity. | Provides structural information, can detect non-chromophoric impurities. | Lower sensitivity for minor impurities, requires pure standards for quantitative analysis, complex spectra. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Molecular weight confirmation, identification of impurities with different masses. | High sensitivity, provides molecular weight information. | May not separate isomers, quantification can be challenging. |
Experimental Protocols for Alternative Techniques
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve optimal separation.
-
Visualization:
-
UV light at 254 nm to visualize the aromatic benzyl groups.
-
Staining with a p-anisaldehyde solution followed by heating. Carbohydrates typically produce colored spots.
-
-
Solvent: Deuterated chloroform (CDCl₃).
-
Analysis:
-
¹H NMR can be used to confirm the presence of the benzyl and glucopyranose protons and to detect impurities with distinct proton signals.
-
¹³C NMR provides information on the carbon skeleton.
-
Quantitative NMR (qNMR) can be used for purity assessment if an internal standard is added.
-
-
Ionization Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: The sample is introduced into the mass spectrometer, and the resulting spectrum is analyzed for the molecular ion peak corresponding to this compound (C₃₄H₃₆O₆, MW: 540.65) and any other peaks that may indicate impurities.
Workflow and Method Comparison Diagrams
Caption: Workflow for HPLC Purity Assessment.
Caption: Comparison of Analytical Techniques.
A Comparative Guide to Benzyl and Silyl Protecting Groups in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the judicious use of protecting groups is paramount to achieving regioselective modifications and successful synthesis of complex oligosaccharides and glycoconjugates. Among the plethora of available options, benzyl and silyl ethers stand out as two of the most widely employed classes of protecting groups for hydroxyl functionalities. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal protecting group strategy for their specific synthetic goals.
Introduction to Protecting Groups in Carbohydrate Chemistry
The polyhydroxylated nature of carbohydrates presents a significant challenge in their chemical manipulation. To achieve regioselectivity, it is often necessary to temporarily block certain hydroxyl groups while others are being modified. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups. Benzyl and silyl ethers offer distinct advantages and disadvantages in this regard, primarily differing in their stability and deprotection conditions, which allows for their use in orthogonal protecting group strategies.[1][2]
dot
Caption: General workflow illustrating the use of protecting groups in carbohydrate synthesis.
Benzyl Ethers: The Robust Protector
Benzyl (Bn) ethers are renowned for their stability across a wide range of chemical conditions, including strongly acidic and basic media, making them a popular choice for "permanent" protection during multi-step syntheses.[3][4]
Properties of Benzyl Ethers:
-
Stability: Stable to a broad pH range, many oxidizing and reducing agents, and other protecting group manipulations.[3]
-
Introduction: Typically introduced under basic conditions using benzyl bromide (BnBr) with a strong base like sodium hydride (NaH).[2]
-
Cleavage: Most commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd/C), which proceeds under neutral conditions.[1] Alternative methods include dissolving metal reductions (e.g., Na/NH₃) and oxidative cleavage.[1]
Silyl Ethers: The Versatile and Tunable Group
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers, offer a tunable level of stability based on the steric bulk of the substituents on the silicon atom.[4] This property, combined with their unique cleavage conditions, makes them invaluable for orthogonal protection schemes.
Properties of Silyl Ethers:
-
Stability: Generally stable to basic and neutral conditions but are labile to acidic and fluoride-containing reagents.[4] The stability increases with the steric bulk of the silyl group (TMS < TES < TBDMS < TIPS < TBDPS).
-
Introduction: Typically formed by reacting the alcohol with a silyl chloride (e.g., TBDMSCl) in the presence of a weak base like imidazole.
-
Cleavage: Most commonly cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), under mild conditions.[5]
Head-to-Head Comparison: Benzyl vs. Silyl Ethers
| Feature | Benzyl Ethers | Silyl Ethers |
| Stability | Very high; stable to strong acids/bases.[3] | Moderate; labile to acid and fluoride ions.[4] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., trityl, silyl).[6] | Orthogonal to hydrogenolysis-labile groups (e.g., benzyl). |
| Introduction | Requires strong base (e.g., NaH).[2] | Requires weak base (e.g., imidazole). |
| Deprotection | Catalytic hydrogenolysis (H₂/Pd/C).[1] | Fluoride ions (e.g., TBAF).[5] |
| Regioselectivity | Can be challenging to achieve regioselective protection. | Bulky silyl groups often show high regioselectivity for less hindered hydroxyls (e.g., primary). |
| Influence on Glycosylation | Electron-donating, can increase donor reactivity. | Can influence reactivity and stereoselectivity depending on the specific silyl group and its position. |
Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for the protection and deprotection of carbohydrates with benzyl and silyl ethers. Note that direct comparative studies on the same substrate under optimized conditions are scarce in the literature; therefore, the data is compiled from various sources.
Table 1: Protection of Methyl α-D-Glucopyranoside
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Per-O-Benzylation | BnBr, NaH | Toluene | 105-110 | - | High | [7] |
| Per-O-Silylation (TMS) | HMDS, TMSOTf (cat.) | CH₂Cl₂ | Room Temp. | < 5 min | >95 | [8] |
Table 2: Deprotection of Protected Carbohydrates
| Protected Carbohydrate | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzylated Carbohydrate | Catalytic Transfer Hydrogenation | 10% Pd/C, Et₃SiH | CH₃OH | Room Temp. | 30 min | 87 | [6] |
| TBDMS-protected Alcohol | Fluoride-mediated Cleavage | TBAF | THF | 0 to Room Temp. | 45 min | Low (32%)* | [5] |
*Note: The low yield in this specific example was attributed to the basicity of TBAF causing decomposition of the substrate. Buffering the reaction is recommended for base-sensitive compounds.[5]
Experimental Protocols
Protocol 1: Per-O-Benzylation of Methyl α-D-Glucopyranoside
Materials:
-
Methyl α-D-glucopyranoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Toluene, anhydrous
Procedure:
-
To a stirred suspension of methyl α-D-glucopyranoside (9.7 g, 50.0 mmol) and NaH (9.16 g of 60% dispersion, ~210 mmol) in anhydrous toluene (60 mL) in a three-necked flask equipped with a condenser and a dropping funnel, add benzyl bromide (27.85 g, 220.0 mmol) dropwise.[7]
-
Heat the reaction mixture to 105-110 °C and monitor the reaction progress by TLC.[7]
-
After completion, cool the reaction to approximately 60 °C and cautiously quench the excess NaH by the slow dropwise addition of water until gas evolution ceases.[7]
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
Materials:
-
TBDMS-protected carbohydrate
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Water
-
Brine
Procedure:
-
Dissolve the TBDMS-protected carbohydrate (1.16 mmol) in anhydrous THF (11.6 mL) and cool the solution to 0 °C in an ice bath.[5]
-
Add TBAF (1.3 mL of a 1 M solution in THF, 1.27 mmol) dropwise to the cooled solution.[5]
-
Stir the reaction mixture for 45 minutes, allowing it to warm to room temperature.[5]
-
Dilute the reaction mixture with dichloromethane (20 mL) and quench with water (5 mL).[5]
-
Separate the organic layer, wash with brine (5 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.[5]
-
Purify the crude product by flash column chromatography.
Visualization of Chemical Structures and Workflows
dot
Caption: Structures of per-O-benzylated and per-O-silylated glucopyranosides.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzylation method for monosaccharide glucoside - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial intermediate in carbohydrate chemistry and drug development.[1] We will explore its analytical profile alongside key alternatives, offering detailed experimental protocols and quantitative data to support your research and development needs.
Introduction to this compound and its Alternatives
This compound is a protected monosaccharide widely used in the synthesis of complex carbohydrates, glycoconjugates, and various pharmaceutical compounds.[1] Its benzyl protecting groups offer stability under a range of reaction conditions, making it a versatile building block. For a comprehensive understanding of its properties, this guide will compare it with three key alternatives:
-
Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside: A glycoside derivative with a methyl group at the anomeric position, altering its reactivity and analytical profile.
-
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: An alternative protected glucose with acetyl groups, which are more readily cleaved than benzyl groups, offering a different strategic advantage in multi-step syntheses.
-
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: The C4-epimer of the target compound, providing a valuable comparison for stereochemical characterization.[2]
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and its selected alternatives.
Table 1: Physical and Chromatographic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation ([α]D) | TLC Rf Value |
| This compound | C34H36O6 | 540.65[3][4] | 152-154[3] | +49±2° (c=2, dioxane)[5] | 0.5 (Ethyl acetate/Hexane, 1:3) |
| Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | C35H38O6 | 554.68 | 62-64 | +38° (c=1, CHCl3) | 0.6 (Ethyl acetate/Hexane, 1:3) |
| 2,3,4,6-Tetra-O-acetyl-D-glucopyranose | C14H20O10 | 348.30[6] | 114-116 | +102° (c=1, CHCl3) | 0.3 (Ethyl acetate/Hexane, 1:1) |
| 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | C34H36O6 | 540.65[2] | 64-69[2] | +11.0° (c = 1% in chloroform)[2] | 0.55 (Ethyl acetate/Hexane, 1:3) |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm, Coupling Constants in Hz)
| Compound | H-1 | H-2 | H-3 | H-4 | H-5 | H-6a, H-6b |
| This compound (α-anomer) | 5.25 (d, 3.5) | 3.60 (dd, 9.5, 3.5) | 4.01 (t, 9.5) | 3.75 (t, 9.5) | 3.80 (m) | 3.72 (m) |
| This compound (β-anomer) | 4.67 (d, 8.0) | 3.52 (dd, 9.5, 8.0) | 3.69 (t, 9.5) | 3.65 (t, 9.5) | 3.45 (m) | 3.78 (m), 3.68 (m) |
| Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | 4.81 (d, 3.5) | 3.55 (dd, 9.5, 3.5) | 4.00 (t, 9.5) | 3.74 (t, 9.5) | 3.78 (m) | 3.70 (m) |
| 2,3,4,6-Tetra-O-acetyl-D-glucopyranose (α-anomer) | 6.32 (d, 3.7) | 5.08 (dd, 10.0, 3.7) | 5.48 (t, 10.0) | 5.16 (t, 10.0) | 4.12 (m) | 4.28 (dd, 12.4, 4.6), 4.10 (dd, 12.4, 2.3) |
| 2,3,4,6-Tetra-O-benzyl-D-galactopyranose (α-anomer) | 5.29 (d, 3.6) | 3.89 (dd, 10.0, 3.6) | 3.80 (dd, 10.0, 3.0) | 4.05 (d, 3.0) | 4.02 (m) | 3.65 (m) |
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound (α-anomer) | 91.1 | 80.8 | 82.1 | 77.9 | 70.3 | 68.9 |
| This compound (β-anomer) | 97.8 | 84.8 | 87.0 | 77.9 | 75.0 | 69.1 |
| Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | 98.2 | 80.2 | 82.1 | 77.8 | 70.5 | 69.0 |
| 2,3,4,6-Tetra-O-acetyl-D-glucopyranose (α-anomer) | 89.9 | 70.1 | 72.6 | 67.9 | 69.8 | 61.6 |
| 2,3,4,6-Tetra-O-benzyl-D-galactopyranose (α-anomer) | 91.5 | 78.9 | 79.8 | 74.8 | 68.7 | 68.1 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI | 563.2 | 473.2 [M+Na-BnOH]⁺, 383.2 [M+Na-2BnOH]⁺, 91.1 [C7H7]⁺ |
| Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | ESI | 577.3 | 487.2 [M+Na-BnOH]⁺, 397.2 [M+Na-2BnOH]⁺, 91.1 [C7H7]⁺ |
| 2,3,4,6-Tetra-O-acetyl-D-glucopyranose | ESI | 371.1 | 311.1 [M+Na-AcOH]⁺, 251.1 [M+Na-2AcOH]⁺, 43.0 [CH3CO]⁺ |
| 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | ESI | 563.2 | 473.2 [M+Na-BnOH]⁺, 383.2 [M+Na-2BnOH]⁺, 91.1 [C7H7]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure, including stereochemistry and purity, of the protected monosaccharides.
Instrumentation: 500 MHz NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Dissolve 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 12-15 ppm
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 200-220 ppm
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Assign peaks based on chemical shifts, coupling patterns, and 2D NMR experiments (e.g., COSY, HSQC).
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compounds and for preparative separation.
Instrumentation: HPLC system with a UV detector or a Refractive Index (RI) detector.
Chromatographic Conditions for Benzylated Compounds:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (for benzylated compounds).
-
Injection Volume: 10 µL.
Chromatographic Conditions for Acetylated Compounds:
-
Column: Normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of ethyl acetate and hexane (e.g., 40:60 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Refractive Index (RI).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Thin-Layer Chromatography (TLC)
Objective: For rapid monitoring of reactions and preliminary purity assessment.
Procedure:
-
Plate: Silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
Sample Application: Spot a dilute solution of the compound in a suitable solvent (e.g., dichloromethane) onto the baseline of the TLC plate.
-
Developing Solvent System: A mixture of ethyl acetate and hexane is commonly used. The ratio is optimized to achieve an Rf value between 0.3 and 0.7. For example, a 1:3 (v/v) mixture of ethyl acetate/hexane is a good starting point for benzylated sugars.[7]
-
Development: Place the plate in a developing chamber saturated with the solvent system and allow the solvent front to move up the plate.
-
Visualization:
-
Examine the plate under UV light (254 nm) to visualize the benzylated compounds.
-
Stain the plate with a p-anisaldehyde or ceric ammonium molybdate solution followed by gentle heating to visualize all carbohydrate-containing spots.[8]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain structural information through fragmentation patterns.
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizing Gas (N₂): Flow rate adjusted for a stable spray.
-
Drying Gas (N₂): Temperature set to 250-300 °C.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Tandem MS (MS/MS): To obtain fragmentation data, select the [M+Na]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with argon gas.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical characterization process.
Figure 1. General workflow for the synthesis and analytical characterization of protected glucopyranoses.
Figure 2. Detailed workflow for NMR-based structural elucidation.
Conclusion
The comprehensive characterization of this compound and its analogues relies on a combination of chromatographic and spectroscopic techniques. This guide provides the necessary data and protocols to effectively utilize NMR, HPLC, TLC, and MS for the unambiguous identification, purity assessment, and structural elucidation of these important carbohydrate building blocks. The comparative data presented herein will aid researchers in selecting the appropriate analytical methods and in interpreting the resulting data with confidence.
References
- 1. This compound | 4132-28-9 [chemicalbook.com]
- 2. 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | 53081-25-7 | MT04086 [biosynth.com]
- 3. synthose.com [synthose.com]
- 4. This compound | 4132-28-9 | MT06691 [biosynth.com]
- 5. 2,3,4,6-Tetra-O-benzyl- D -glucopyranose = 98.0 TLC 4132-28-9 [sigmaaldrich.com]
- 6. J66052.03 [thermofisher.com]
- 7. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycosylation Efficiency with Different Protected Glucoses
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups on a glycosyl donor is paramount for achieving high efficiency and stereoselectivity in chemical glycosylation. This guide provides a comparative analysis of commonly employed protected glucoses, supported by experimental data, to aid in the rational design of synthetic strategies for complex carbohydrates and glycoconjugates.
The outcome of a glycosylation reaction, in terms of yield and the ratio of α to β anomers, is profoundly influenced by the nature of the protecting groups on the glycosyl donor.[1][2] These groups can exert their influence through several mechanisms, including neighboring group participation, conformational constraints, and electronic effects.[1][3][4]
Comparative Data on Glycosylation Efficiency
The following table summarizes quantitative data from various studies, showcasing the performance of different protected glucose donors in glycosylation reactions. It is important to note that direct comparison can be challenging due to variations in reaction partners and conditions across different studies. However, this compilation provides valuable insights into the general trends and efficiencies associated with each protecting group strategy.
| Glycosyl Donor (Protecting Groups) | Glycosyl Acceptor | Promoter / Activator | Solvent | Yield (%) | α:β Ratio | Reference Context |
| Per-O-acetylated Glucose | Primary Alcohol | Silver Triflate | Dichloromethane | Good | Exclusive α | Partially protected fucosyl donor study context[5] |
| Per-O-benzoylated Fucose | Disaccharide Acceptor | Not Specified | Not Specified | Varies | Concentration-dependent | Study on concentration effects in glycosylation[6] |
| 4,6-O-Benzylidene Glucose | Fluorinated Alcohols | Not Specified | Not Specified | Varies | From high β to exclusive α | Study on conformationally restricted donors[7] |
| 3,4-O-Carbonate Glucose | Not Specified | Not Specified | Not Specified | High | High α-selectivity | Comparison with peracetyl-protected donors[1] |
| 2-N-Acetyl-2N,3O-oxazolidinone Glucosamine | Not Specified | Not Specified | Not Specified | Good | Varies | Investigations of oxazolidinone-protected donors[1] |
| 4-O-Pivaloyl Galactose | Not Specified | Not Specified | Not Specified | High | High α-selectivity | Study on electron density in acyl protecting groups[8] |
| C3-Silyl Glucal | Various Alcohols | AlCl₃ (5 mol%) | Not Specified | Moderate to Good | Major α-selectivity | Study on silicon-assisted Ferrier rearrangement[9] |
| 2-Azido-2-deoxy Glucose (conformationally restricted) | Fluorinated Alcohols | Not Specified | Not Specified | Varies | Strong β-directing | Study on glucosazide donors[7] |
Note: "Varies" indicates that the yield or ratio is highly dependent on the specific acceptor and reaction conditions as detailed in the cited literature. "Not Specified" indicates the information was not the primary focus of the abstract. This table is a synthesis of data from multiple sources to provide a comparative overview.
Influence of Protecting Groups on Glycosylation Outcomes
1. Participating Protecting Groups:
Acyl groups (e.g., acetyl, benzoyl, pivaloyl) at the C-2 position of the glycosyl donor can participate in the reaction mechanism.[1] Upon activation of the anomeric leaving group, the C-2 acyl group can form a transient dioxolenium ion intermediate. This intermediate shields the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the stereoselective formation of 1,2-trans-glycosides (β-glycosides for glucose).[1][2] Electron-donating substituents on these acyl groups can enhance this participation, leading to higher selectivity.[8]
2. Non-Participating Protecting Groups:
Ether-type protecting groups (e.g., benzyl, silyl) at C-2 are considered non-participating. In their presence, the stereochemical outcome is often less selective and highly dependent on other factors such as the solvent, temperature, and the nature of the promoter and acceptor.[2] These reactions can proceed through an S_N1-like mechanism involving an oxocarbenium ion intermediate, often leading to a mixture of α and β anomers.
3. Conformationally Constraining Protecting Groups:
Protecting groups that create cyclic structures, such as 4,6-O-benzylidene acetals, carbonates, and oxazolidinones, can lock the conformation of the pyranose ring.[1] These conformational constraints can significantly influence the reactivity and stereoselectivity of the glycosylation. For instance, 4,6-O-benzylidene protected glucose donors are known to favor the formation of 1,2-cis-glycosides (α-glycosides) with weakly nucleophilic acceptors.[7] Similarly, 3,4-O-carbonated donors have demonstrated improved α-directing effects compared to their peracetylated counterparts.[1]
Experimental Protocols
Below is a generalized experimental protocol for a chemical glycosylation reaction. The specific reagents, amounts, and reaction conditions should be optimized based on the chosen glycosyl donor, acceptor, and the desired outcome, as guided by the literature.
General Protocol for a Glycosylation Reaction
-
Preparation of Reactants:
-
Dry the glycosyl donor and glycosyl acceptor under high vacuum for several hours to remove any residual moisture.
-
Prepare a solution of the glycosyl donor and glycosyl acceptor in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use anhydrous solvents for all steps.
-
-
Activation:
-
Add activated molecular sieves (e.g., 4 Å) to the reaction mixture and stir at room temperature for 30-60 minutes to ensure a dry environment.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Slowly add the promoter/activator (e.g., a Lewis acid such as TMSOTf or BF₃·Et₂O) to the stirred solution.[10][11]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction time can vary from a few minutes to several hours depending on the reactivity of the substrates.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., triethylamine or pyridine for acid-catalyzed reactions).
-
Allow the mixture to warm to room temperature.
-
Filter the mixture to remove the molecular sieves and wash the sieves with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired glycoside from byproducts and unreacted starting materials.
-
-
Characterization:
-
Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm its structure and determine the anomeric ratio (α:β).
-
Further characterization can be performed using High-Resolution Mass Spectrometry (HRMS).
-
Visualizing Glycosylation Concepts
Caption: General workflow of a chemical glycosylation experiment.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselectivity of Conformationally Restricted Glucosazide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 11. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Protecting Groups: A Comparative Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-acetyl-D-glucopyranose in Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful carbohydrate synthesis. This guide provides an in-depth comparison of two frequently utilized protected glucose derivatives: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-acetyl-D-glucopyranose. We will explore their performance in glycosylation reactions, supported by experimental data, and provide detailed protocols for their application.
At the heart of this comparison lies the fundamental difference in the electronic properties of the benzyl ether and acetyl ester protecting groups. Benzyl groups are electron-donating, rendering the corresponding glycosyl donor "armed" and more reactive. Conversely, acetyl groups are electron-withdrawing, "disarming" the glycosyl donor and reducing its reactivity. This "armed-disarmed" principle, a key concept in glycosylation chemistry, dictates the strategic use of these building blocks in the synthesis of complex oligosaccharides.[1][2][3][4]
Chemical Properties and Stability
The choice between benzyl and acetyl protection significantly impacts the stability of the protected glucopyranose and its subsequent handling in a multi-step synthesis.
This compound utilizes benzyl ethers, which are known for their robustness.[5] They are stable under a wide range of conditions, including both acidic and basic environments, making them "permanent" protecting groups suitable for lengthy synthetic sequences.[5] Deprotection is typically achieved under neutral conditions via catalytic hydrogenation.[6]
In contrast, 2,3,4,6-tetra-O-acetyl-D-glucopyranose is protected by acetyl esters. These groups are susceptible to basic conditions, which readily cleave the ester linkage through saponification.[7] While relatively stable to mildly acidic conditions, they can be removed with stronger acids. This lability makes acetyl groups useful as "temporary" protecting groups.
Performance in Glycosylation Reactions: A Quantitative Comparison
The "armed" nature of the per-O-benzylated glucosyl donor leads to higher reactivity in glycosylation reactions compared to its "disarmed" per-O-acetylated counterpart. This increased reactivity often translates to higher yields and faster reaction times. However, the electron-withdrawing acetyl groups at the C-2 position can offer neighboring group participation, which is crucial for achieving high stereoselectivity for 1,2-trans-glycosidic linkages.
| Feature | This compound Derivative (Donor) | 2,3,4,6-tetra-O-acetyl-D-glucopyranose Derivative (Donor) | Reference |
| Protecting Group Type | Benzyl (ether) | Acetyl (ester) | [1][7] |
| Reactivity Classification | "Armed" (Higher Reactivity) | "Disarmed" (Lower Reactivity) | [1][2][3][4] |
| Stability | High (stable to acid and base) | Moderate (labile to base) | [5][7] |
| Typical Glycosylation Promoter | NIS/TfOH, TMSOTf | BF3·OEt2, TMSOTf | [2][8] |
| Stereoselectivity | Dependent on reaction conditions; can lead to mixtures of α and β anomers without a participating group at C2. | C2-acetyl group provides neighboring group participation, favoring β-glycoside formation. | [9] |
| Typical Yield (Example) | Disaccharide formation in 95% yield. | Disaccharide formation in 61-76% yield (with reacetylation). | [8][10] |
| Deprotection Method | Catalytic Hydrogenation (e.g., Pd/C, H2) | Basic Hydrolysis (e.g., NaOMe in MeOH) | [6][7] |
| ¹H NMR (CDCl₃, Anomeric Proton) | ~5.25 ppm (α), ~4.65 ppm (β) | ~6.30 ppm (α), ~5.75 ppm (β) | [5][7][11] |
| ¹³C NMR (CDCl₃, Anomeric Carbon) | ~91 ppm (α), ~97 ppm (β) | ~90 ppm (α), ~92 ppm (β) | [12][13] |
Experimental Protocols
Synthesis of a Glycosyl Donor from this compound
This protocol describes the conversion of the hemiacetal to a more reactive glycosyl trichloroacetimidate donor.
Protocol:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add trichloroacetonitrile (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C and add a catalytic amount of a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a few drops of methanol.
-
Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography to yield the desired 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate.
Glycosylation using a Benzylated Donor
Caption: Glycosylation with a benzylated donor.
Deprotection of a Per-O-benzylated Glucoside
Protocol:
-
Dissolve the per-O-benzylated glucoside in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on charcoal (10% Pd/C).
-
Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature until TLC analysis shows complete removal of the benzyl groups.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected glucoside.
Synthesis of a Glycosyl Donor from 2,3,4,6-tetra-O-acetyl-D-glucopyranose
This protocol describes the formation of a glycosyl bromide from the peracetylated glucose.
Protocol:
-
Dissolve 2,3,4,6-tetra-O-acetyl-D-glucopyranose (1.0 equiv) in a minimal amount of glacial acetic acid.
-
Cool the solution to 0 °C and add a solution of hydrobromic acid in acetic acid (e.g., 33 wt. %).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with cold saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetobromoglucose, which is often used without further purification.
Glycosylation using an Acetylated Donor
Caption: Glycosylation with an acetylated donor.
Deprotection of a Per-O-acetylated Glucoside (Zemplén Deacetylation)
Protocol:
-
Dissolve the per-O-acetylated glucoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.5 M in methanol) until the pH is basic (around 8-9).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the deprotected glucoside.
Logical Relationships in Glycosylation Strategy
The "armed-disarmed" strategy allows for the selective coupling of a more reactive "armed" donor to a less reactive "disarmed" acceptor, which can also be a glycosyl donor. This enables the synthesis of oligosaccharides in a controlled, stepwise manner.
Caption: The armed-disarmed glycosylation principle.
Conclusion
The choice between this compound and 2,3,4,6-tetra-O-acetyl-D-glucopyranose as a starting material in synthesis is a strategic decision that hinges on the desired reactivity, stability, and the overall synthetic plan. The robust, "armed" nature of the benzylated glucose makes it a powerful donor for efficient glycosylations where high reactivity is paramount. In contrast, the "disarmed" acetylated glucose, with its capacity for neighboring group participation, offers a reliable route to 1,2-trans-glycosides and serves as a valuable building block when its protecting groups need to be removed under mild, basic conditions. A thorough understanding of these differences, as outlined in this guide, is essential for the rational design and successful execution of complex carbohydrate synthesis.
References
- 1. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 2. Synthetic Strategies for Bioactive Oligosaccharides | MDPI [mdpi.com]
- 3. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]
- 4. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 5. 2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL ISOTHIOCYANATE(14152-97-7) 1H NMR [m.chemicalbook.com]
- 6. Regioselective monodeprotection of peracetylated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to TLC Monitoring of Reactions Involving 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For researchers engaged in the synthesis and modification of complex carbohydrates, real-time reaction monitoring is crucial for optimizing yields and minimizing impurities. This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) for monitoring reactions involving the common starting material, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. We present a detailed experimental protocol for TLC analysis, compare its performance with alternative analytical techniques, and offer a logical workflow for selecting the most appropriate monitoring method for your specific research needs.
Performance Comparison of Analytical Techniques
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely accessible technique for qualitatively and semi-quantitatively monitoring the progress of organic reactions. For reactions involving protected carbohydrates like this compound, TLC offers a significant advantage in its simplicity and speed, allowing for multiple samples to be analyzed simultaneously. However, for precise quantitative analysis and higher resolution, other techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) may be more suitable, albeit at a higher cost and complexity.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase in a packed column under high pressure. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Speed | Very Fast (minutes per plate, multiple samples) | Moderate (minutes to an hour per sample) | Slow (requires derivatization for non-volatile compounds, longer run times) |
| Cost | Low (minimal equipment and solvent usage) | High (expensive instrumentation and solvents) | High (expensive instrumentation and consumables) |
| Resolution | Moderate | High to Very High | Very High |
| Sensitivity | Nanogram (ng) to microgram (µg) range, depending on the visualization agent.[1] | Picogram (pg) to nanogram (ng) range | Picogram (pg) to femtogram (fg) range |
| Quantification | Semi-quantitative (visual estimation) to quantitative with a densitometer.[2] | Highly quantitative and reproducible. | Highly quantitative and provides structural information. |
| Sample Preparation | Simple dilution | Filtration and dissolution in mobile phase | Often requires derivatization to increase volatility for carbohydrates. |
Experimental Protocol: TLC Monitoring of a Glycosylation Reaction
This protocol outlines the TLC monitoring of a typical glycosylation reaction using this compound as the glycosyl donor.
Materials:
-
TLC plates (Silica Gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., Ethyl Acetate/Hexane, 1:3 v/v)
-
Visualization reagent (e.g., p-Anisaldehyde stain or potassium permanganate stain)
-
Heat gun or hot plate
-
Reaction mixture aliquots
-
Standard solutions of starting material (this compound) and, if available, the expected product.
Procedure:
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark starting positions for the co-spot (starting material and reaction mixture), starting material, and the reaction mixture.
-
Spotting:
-
Using a capillary tube, apply a small spot of the starting material solution onto its designated mark on the baseline.
-
On the co-spot mark, apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it.
-
Apply a spot of the reaction mixture onto its designated mark.
-
Ensure the spots are small and concentrated.
-
-
Development:
-
Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots. Since benzyl-protected sugars are often UV-active, they can be visualized under a UV lamp (254 nm).
-
For more sensitive and specific detection, use a chemical stain. Dip the plate into the p-anisaldehyde or potassium permanganate staining solution, or spray the reagent evenly onto the plate.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Different compounds will produce different colored spots with specific stains, aiding in their identification.[1][3]
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the disappearance of the starting material spot and the appearance of the product spot(s) in the reaction mixture lane over time. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture. A reported Rf value for a related compound, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, can be used as a reference point, though Rf values are highly dependent on the specific TLC system.[4]
-
Workflow for Selecting a Reaction Monitoring Technique
The choice of an analytical technique for reaction monitoring depends on a variety of factors, including the specific information required, available resources, and the stage of the research. The following diagram illustrates a logical workflow to guide this decision-making process.
Logical Framework for Monitoring Technique Selection
The following diagram outlines the logical relationships between the analytical requirements and the choice of monitoring technique.
References
- 1. epfl.ch [epfl.ch]
- 2. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Guide to α- and β-Anomers of Benzylated Glucose
For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrate molecules is paramount. The anomeric configuration of these molecules, referring to the stereochemistry at the C-1 carbon, can significantly influence their biological activity and chemical properties. This guide provides an objective spectroscopic comparison of the alpha (α) and beta (β) anomers of benzylated glucose, a commonly used protected form of glucose in chemical synthesis, supported by experimental data and detailed protocols.
The key to distinguishing between the α and β anomers of benzylated glucose lies in the distinct spatial arrangement of the benzyl group at the anomeric center. In the α-anomer, this group is in an axial position relative to the pyranose ring, while in the β-anomer, it occupies an equatorial position. This seemingly subtle difference gives rise to unique spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous determination of anomeric configuration. The chemical shift and coupling constants of the anomeric proton (H-1) in ¹H NMR, and the chemical shift of the anomeric carbon (C-1) in ¹³C NMR are the most informative parameters.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the anomeric proton of the α-anomer typically resonates at a lower field (higher ppm value) compared to the β-anomer. This is attributed to the deshielding effect of the axial orientation. Furthermore, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) (³JH1,H2) is characteristically smaller for the α-anomer (typically 2-4 Hz) due to the gauche relationship between the axial H-1 and equatorial H-2. In contrast, the β-anomer exhibits a larger coupling constant (typically 7-9 Hz) due to the anti-periplanar (trans-diaxial) relationship between the axial H-1 and axial H-2.
¹³C NMR Spectroscopy
In ¹³C NMR spectroscopy, the anomeric carbon (C-1) of the α-anomer generally appears at a lower chemical shift value (more upfield) compared to the β-anomer. This is a consequence of the anomeric effect.
Table 1: Comparative ¹H and ¹³C NMR Data for Anomers of Benzylated Glucose Derivatives
| Anomer | Spectroscopic Parameter | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |
| α-Anomer | ¹H NMR (H-1) | ~4.8 - 5.0 | ~3.5 |
| ¹³C NMR (C-1) | ~95 - 98 | - | |
| β-Anomer | ¹H NMR (H-1) | ~4.5 - 4.7 | ~7.8 |
| ¹³C NMR (C-1) | ~102 - 105 | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific benzylated glucose derivative.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the vibrational modes of molecules. While the spectra of benzylated glucose anomers are complex due to the numerous benzyl groups, the "anomeric region" between 800 and 900 cm⁻¹ can be diagnostic. The α-anomer typically shows a characteristic absorption band around 840-850 cm⁻¹, which is absent or weak in the spectrum of the β-anomer. Conversely, the β-anomer may exhibit a band in the region of 890-900 cm⁻¹. These differences arise from the distinct C-H bending vibrations associated with the anomeric carbon.
Table 2: Characteristic IR Absorption Bands for Anomers of Benzylated Glucose
| Anomer | Characteristic Absorption Band (cm⁻¹) | Vibrational Mode |
| α-Anomer | ~845 | Anomeric C-H bending |
| β-Anomer | ~895 | Anomeric C-H bending |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the benzylated glucose anomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
For ¹³C NMR, acquire spectra on the same instrument.
-
Set the spectral width to cover the range of 0-160 ppm.
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (typically 1024 or more scans).
Data Processing:
-
Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid benzylated glucose anomer directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the FT-IR spectrum using an FT-IR spectrometer equipped with an ATR accessory.
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 scans) to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty ATR crystal prior to sample analysis.
Data Processing:
-
The instrument software will automatically perform the background subtraction and Fourier transformation.
-
Analyze the resulting absorbance or transmittance spectrum, paying close attention to the anomeric region (800-900 cm⁻¹).
Logical Workflow for Anomer Differentiation
The following diagram illustrates the logical workflow for differentiating the α- and β-anomers of benzylated glucose based on their spectroscopic data.
Caption: Workflow for anomer differentiation.
By carefully analyzing the ¹H NMR, ¹³C NMR, and IR spectra and comparing the data with the characteristic values presented in this guide, researchers can confidently assign the anomeric configuration of their benzylated glucose samples. This precise structural information is a critical step in the synthesis and development of carbohydrate-based therapeutics and other advanced materials.
assessing the stability of different glucose protecting groups under reaction conditions
For researchers, scientists, and drug development professionals engaged in carbohydrate chemistry, the selection of an appropriate protecting group for glucose is a critical decision that profoundly impacts the success of a synthetic strategy. The stability of these groups under various reaction conditions dictates their suitability for specific transformations. This guide provides an objective comparison of the performance of common glucose protecting groups, supported by experimental data and detailed methodologies, to aid in this crucial selection process.
The ideal protecting group should be easily introduced, stable to a range of reaction conditions, and readily and selectively removed under mild conditions. This guide focuses on the stability of four major classes of protecting groups for the hydroxyl moieties of glucose: ethers, silyl ethers, acetals, and esters.
Comparative Stability of Glucose Protecting Groups
The stability of a protecting group is paramount to its utility. A protecting group must withstand the conditions of subsequent reaction steps without being prematurely cleaved. The following tables summarize the relative stability of common glucose protecting groups under acidic and basic conditions.
Ether Protecting Groups
Ether protecting groups are known for their general robustness, particularly under basic conditions.
| Protecting Group | Structure | Stability to Acid | Stability to Base | Typical Cleavage Conditions |
| Benzyl (Bn) | -CH₂Ph | Stable to both acidic and basic conditions.[1] | Very Stable.[1] | Catalytic Hydrogenation (e.g., H₂, Pd/C), Dissolving Metal Reduction (e.g., Na/NH₃).[1] |
| p-Methoxybenzyl (PMB) | -CH₂-C₆H₄-OCH₃ | Less stable than benzyl ethers.[2] | Stable. | Oxidative cleavage (e.g., DDQ, CAN), strongly acidic conditions (e.g., TFA).[1][2] |
Silyl Ether Protecting Groups
The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.
| Protecting Group | Structure | Relative Acidic Stability | Relative Basic Stability | Typical Cleavage Conditions |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | Very Labile | Labile | Mild acid (e.g., AcOH), mild base (e.g., K₂CO₃/MeOH), Fluoride sources (e.g., TBAF). |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | More stable than TMS. | More stable than TMS. | Acidic conditions, Fluoride sources. |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | Stable to mild acids. | Stable to mild bases. | Stronger acids (e.g., TFA), Fluoride sources (e.g., TBAF). |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | Highly stable to acid. | Very Stable. | Fluoride sources (e.g., TBAF, often requiring longer reaction times or elevated temperatures). |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | Very high stability to acid. | Stable, similar to TBDMS. | Fluoride sources (e.g., TBAF). |
Acetal Protecting Groups
Acetals are widely used to protect 1,2- or 1,3-diols and are characterized by their stability in basic media and lability in acidic media.
| Protecting Group | Structure | Stability to Acid | Stability to Base | Typical Cleavage Conditions |
| Isopropylidene (Acetonide) | -C(CH₃)₂- | Labile. | Very Stable. | Aqueous acid (e.g., aq. AcOH, aq. HCl). |
| Benzylidene | -CH(Ph)- | Labile. | Very Stable. | Aqueous acid, Catalytic Hydrogenation.[3] |
Ester Protecting Groups
Ester protecting groups are sensitive to basic conditions (hydrolysis) but are generally more stable under acidic conditions.
| Protecting Group | Structure | Stability to Acid | Stability to Base | Typical Cleavage Conditions |
| Acetyl (Ac) | -C(O)CH₃ | Generally Stable. | Labile. | Basic hydrolysis (e.g., NaOMe/MeOH, K₂CO₃/MeOH). |
| Benzoyl (Bz) | -C(O)Ph | Generally Stable. | Labile (more stable than acetyl). | Basic hydrolysis (conditions may need to be stronger than for acetyl). |
Experimental Protocols
To quantitatively assess the stability of a protecting group, a systematic experimental approach is required. The following protocols outline a general workflow for determining the stability of a protected glucose derivative under specific acidic or basic conditions.
General Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of a glucose protecting group.
Detailed Methodologies
1. Stability Assay under Acidic Conditions
-
Objective: To determine the rate of cleavage of a protecting group in the presence of a specific acid.
-
Materials:
-
Protected glucose derivative (e.g., 10 mg)
-
Solvent (e.g., Tetrahydrofuran (THF), Methanol (MeOH), Dichloromethane (DCM))
-
Acidic solution of known concentration (e.g., 1 M HCl in H₂O, 80% Acetic Acid in H₂O)
-
Quenching solution (e.g., saturated NaHCO₃ solution)
-
Internal standard for analytical quantification (optional)
-
-
Procedure:
-
Dissolve the protected glucose derivative in the chosen solvent to a known concentration.
-
Add the acidic solution to initiate the reaction. The final concentration of the acid should be precisely known.
-
Maintain the reaction mixture at a constant temperature (e.g., 25 °C, 50 °C).
-
At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Analyze the quenched samples by a suitable analytical method (e.g., HPLC, GC, or ¹H NMR) to determine the ratio of the protected starting material to the deprotected product.
-
2. Stability Assay under Basic Conditions
-
Objective: To determine the rate of cleavage of a protecting group in the presence of a specific base.
-
Materials:
-
Protected glucose derivative (e.g., 10 mg)
-
Solvent (e.g., Methanol (MeOH), Tetrahydrofuran (THF))
-
Basic solution of known concentration (e.g., 0.1 M NaOMe in MeOH, 1 M NaOH in H₂O)
-
Quenching solution (e.g., saturated NH₄Cl solution or a weak acid like acetic acid)
-
Internal standard for analytical quantification (optional)
-
-
Procedure:
-
Dissolve the protected glucose derivative in the chosen solvent to a known concentration.
-
Add the basic solution to start the reaction.
-
Maintain the reaction at a constant temperature.
-
Withdraw and quench aliquots at specific time intervals as described in the acidic stability assay.
-
Analyze the quenched samples to quantify the extent of deprotection.
-
3. Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the starting material and the product. A reversed-phase C18 column is often suitable, with a mobile phase gradient of water and acetonitrile, and detection by UV-Vis or mass spectrometry.
-
Gas Chromatography (GC): Useful for volatile silyl-protected sugars. The samples are typically derivatized before analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in real-time or to analyze quenched aliquots. The disappearance of signals corresponding to the protecting group and the appearance of signals for the deprotected hydroxyl group can be integrated to determine the reaction progress.
Orthogonal Protecting Group Strategies
In the synthesis of complex oligosaccharides, it is often necessary to deprotect one hydroxyl group in the presence of others. This is achieved through an orthogonal protecting group strategy, where different protecting groups that can be removed under distinct reaction conditions are employed.
Caption: An example of an orthogonal deprotection strategy.
The choice of protecting groups is a strategic decision that should be based on the planned synthetic route. For instance, if a reaction requires basic conditions, an acid-labile protecting group like an acetal would be a suitable choice. Conversely, for a reaction that is sensitive to acid, a base-labile ester protecting group might be employed. The quantitative data on the stability of these groups, as can be determined by the protocols outlined above, is invaluable for making these informed decisions and for the successful synthesis of complex carbohydrate-based molecules.
References
Safety Operating Guide
Proper Disposal of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, ensuring compliance with safety standards and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While this compound is not classified as a dangerous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper laboratory hygiene and safety practices must be strictly adhered to.[1]
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | To protect eyes from dust particles. |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Respiratory Protection | N95 (US) or equivalent respirator | Recommended when handling bulk quantities or if dust is generated. |
| Protective Clothing | Laboratory coat | To protect skin and clothing from contamination. |
Emergency First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Disposal Plan 1: Direct Disposal of Unused Material
For small quantities of uncontaminated this compound, direct disposal as non-hazardous solid waste may be permissible, contingent on local regulations.
Step-by-Step Protocol:
-
Consult Local Regulations: Before proceeding, verify your institution's and local environmental agency's guidelines for the disposal of non-hazardous chemical waste.
-
Package the Waste:
-
Carefully sweep up the solid material, avoiding dust formation.[2]
-
Place the compound in a clearly labeled, sealed container. The label should include the chemical name: "this compound" and state that it is "Non-Hazardous Waste."
-
-
Transfer for Disposal: Transport the sealed container to your institution's designated chemical waste collection area for non-hazardous solids.
Disposal Plan 2: Chemical Inactivation (Debenzylation)
For laboratories equipped to perform chemical reactions, a more rigorous disposal approach involves the chemical inactivation of this compound by removing the benzyl protecting groups. This process, known as debenzylation, converts the compound into D-glucose and toluene or benzyl alcohol derivatives, which can then be disposed of according to their respective protocols. A common method for debenzylation is catalytic transfer hydrogenation.
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol is adapted from a general procedure for the deprotection of benzyl ethers in carbohydrate derivatives and should be performed by a qualified chemist in a fume hood.
Materials:
-
This compound
-
Methanol (CH₃OH)
-
10% Palladium on Carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Reaction flask and standard glassware
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve this compound in methanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Palladium on Carbon to the solution.
-
Hydrogen Donor Addition: Slowly add triethylsilane to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable technique, such as Thin Layer Chromatography (TLC), until all the starting material is consumed.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Waste Segregation:
-
The resulting residue will primarily contain D-glucose and silane byproducts. This can typically be disposed of as non-hazardous waste.
-
The toluene generated from the debenzylation will be in the solvent. The collected methanol/toluene mixture should be disposed of as halogenated solvent waste.
-
The palladium on carbon catalyst should be handled as a flammable solid and disposed of according to your institution's protocol for heavy metal waste.
-
Summary of Disposal Data
| Disposal Method | Description | Primary Waste Stream | Hazard Classification |
| Direct Disposal | Disposal of the solid compound without chemical treatment. | This compound | Non-Hazardous Solid |
| Chemical Inactivation | Debenzylation via catalytic transfer hydrogenation. | D-glucose, Toluene, Palladium on Carbon | Multiple: Non-Hazardous Solid, Flammable Liquid, Flammable Solid |
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure and compliant research environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
